2-(4-methoxyphenyl)-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBPEBRFMLOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282651 | |
| Record name | 2-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5784-95-2 | |
| Record name | 5784-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5784-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 2-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical, physical, and biological properties of 2-(4-methoxyphenyl)-1H-indole (CAS 5784-95-2). The information is compiled for an audience in research, discovery, and drug development, with a focus on structured data, experimental reproducibility, and visualization of its primary mechanism of action.
Core Chemical and Physical Properties
This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic indole core substituted at the 2-position with a 4-methoxyphenyl group. This substitution pattern is common in various biologically active molecules.
Identifiers and Molecular Structure
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5784-95-2 |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
| InChI Key | BHCBPEBRFMLOND-UHFFFAOYSA-N |
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. These values are crucial for predicting its behavior in various experimental and physiological conditions.
| Property | Value | Reference(s) |
| Physical Appearance | White to light yellow/orange powder or crystals | [1] |
| Melting Point | 229.0 to 233.0 °C | [1] |
| Boiling Point | 425.1 °C at 760 mmHg | [1] |
| Density | 1.167 g/cm³ | [1] |
| Flash Point | 153.4 °C | [1] |
| Water Solubility | Limited | |
| XLogP3 (Lipophilicity) | 3.8 |
Synthesis and Characterization
The most common and classical method for synthesizing 2-substituted indoles is the Fischer indole synthesis. Modern variations, including palladium-catalyzed cross-coupling reactions, also provide efficient routes.
Experimental Protocol: Fischer Indole Synthesis
This protocol details a specific method for the synthesis of this compound from phenylhydrazine and 4-methoxyacetophenone.
Reaction Scheme:
-
Step 1: Formation of the phenylhydrazone from phenylhydrazine and 4-methoxyacetophenone.
-
Step 2: Acid-catalyzed intramolecular cyclization (indolization) to form the final product.
Materials:
-
Phenylhydrazine (1.5 eq.)
-
4-methoxyacetophenone (1.0 eq.)
-
Acetic acid (50% aqueous solution)
Procedure:
-
A mixture of phenylhydrazine (1.5 equivalents) and 4-methoxyacetophenone (1.0 equivalent) is prepared in 50% aqueous acetic acid (20 mL).
-
The reaction mixture is heated. The precise temperature and heating duration should be optimized and monitored, as prolonged heating at high temperatures may lead to unidentified byproducts.[1]
-
Upon completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature.
-
The cooled reaction mixture is added to iced water (50 mL), which will cause the product to precipitate.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by crystallization from ethanol to afford this compound as dark yellow crystals.[1]
Characterization Data (¹H NMR):
-
¹H NMR (400 MHz, d6-DMSO) δ: 11.39 (s, 1H, NH), 7.77 (d, J = 8.8 Hz, 2H, Ar-H), 7.48 (d, J = 7.6 Hz, 1H, Ar-H), 7.37 (d, J = 8.0 Hz, 1H, Ar-H), 7.05-6.97 (m, 4H, Ar-H), 6.73 (d, J = 2.0 Hz, 1H, Ar-H), 3.79 (s, 3H, OCH₃).[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Fischer indole synthesis of the target compound.
Biological Activity and Mechanism of Action
This compound is primarily recognized for its activity at serotonin receptors, specifically as a potent agonist of the 5-HT₂A receptor. This receptor is a key target for numerous psychoactive substances and therapeutic agents for psychiatric and neurological disorders.
Primary Pharmacological Target: 5-HT₂A Receptor
The compound's biological effects are mainly attributed to its function as a potent agonist at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway. Its activity at this receptor makes it a valuable tool for research into serotonergic systems and a lead compound for drug development.
Quantitative Biological Data
Table 3.1: Receptor Binding Affinity
| Receptor Target | Radioligand | Kᵢ (nM) | Assay Conditions |
| Human 5-HT₂A | e.g., [³H]ketanserin | N/A | Data not available |
| Human 5-HT₂C | e.g., [³H]mesulergine | N/A | Data not available |
| Human 5-HT₂B | e.g., [³H]LSD | N/A | Data not available |
Table 3.2: Functional Activity
| Receptor Target | Functional Assay | EC₅₀ (nM) | Efficacy (%) |
| Human 5-HT₂A | e.g., IP₁ Accumulation / Ca²⁺ Flux | N/A | N/A |
5-HT₂A Receptor Signaling Pathway
As an agonist, this compound activates the canonical Gq/11 signaling cascade. The diagram below outlines this intracellular pathway.
Applications in Research and Development
The properties of this compound make it a molecule of significant interest in several scientific domains:
-
Pharmaceutical Research: It serves as a valuable research tool for investigating the function of the 5-HT₂A receptor and understanding the mechanisms of psychoactive drugs.
-
Drug Development: As a potent agonist, it acts as a lead compound and structural scaffold for the design and synthesis of novel therapeutics targeting the 5-HT₂A receptor for potential applications in treating psychiatric and neurological conditions.
-
Forensic Toxicology: It is used as a reference standard for the analytical identification and quantification of novel psychoactive substances in forensic laboratories.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methoxyphenyl)-1H-indole is a heterocyclic aromatic organic compound that has garnered significant interest in the scientific community. Its indole core, substituted with a 4-methoxyphenyl group at the 2-position, confers upon it a unique set of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its primary signaling pathway and synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, medicinal chemistry, and drug development.
Physicochemical Properties
The intrinsic properties of this compound are crucial for its handling, characterization, and application in various research and development settings. A summary of its key physical and chemical data is presented below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₁₃NO | [1][2] |
| Molecular Weight | 223.27 g/mol | [1][3][4] |
| Appearance | White to light yellow to light orange powder to crystal | [1][2] |
| Melting Point | 229.0 to 233.0 °C | [1][2] |
| Boiling Point | 425.1 °C at 760 mmHg | [5] |
| Solubility | 1.4 µg/mL (at pH 7.4) | [4] |
| CAS Number | 5784-95-2 | [1][3] |
Experimental Protocols
Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[2][6] This protocol outlines a general procedure for the synthesis of this compound from phenylhydrazine and 4-methoxyacetophenone.
Materials:
-
Phenylhydrazine
-
4-Methoxyacetophenone
-
Glacial Acetic Acid (or another suitable acid catalyst such as HCl, H₂SO₄, or a Lewis acid like ZnCl₂)[6]
-
Ethanol (or other suitable solvent)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography elution)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and 4-methoxyacetophenone in ethanol. Add a catalytic amount of glacial acetic acid. The mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Indolization: After the formation of the phenylhydrazone is complete, the acid catalyst (e.g., polyphosphoric acid or a fresh portion of a stronger acid) is added to the reaction mixture. The mixture is then heated to a higher temperature (typically 80-120 °C) and stirred for several hours until the cyclization to the indole is complete, as indicated by TLC.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The acidic solution is carefully neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 or 500 MHz). Expected signals would include those for the aromatic protons on the indole and methoxyphenyl rings, the N-H proton of the indole, and the methoxy group protons.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is recorded on the same sample solution. The spectrum will show characteristic signals for the carbon atoms of the indole and methoxyphenyl rings, as well as the methoxy carbon.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small amount of the solid sample is analyzed using an FTIR spectrometer, typically employing the Attenuated Total Reflectance (ATR) technique. The resulting spectrum should display characteristic absorption bands corresponding to N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic rings, C=C stretching in the aromatic systems, and C-O stretching of the methoxy group.[7]
3. Mass Spectrometry (MS):
-
The molecular weight and fragmentation pattern of the compound can be determined using mass spectrometry. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 223.27 g/mol .[3][8]
Visualizations
Signaling Pathway of this compound
This compound is a potent agonist of the serotonin 5-HT₂ₐ receptor.[9] This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[10][11] The following diagram illustrates the canonical signaling cascade initiated by the activation of the 5-HT₂ₐ receptor.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C15H13NO | CID 231244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. lookchem.com [lookchem.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(4-methoxyphenyl)-1H-indole: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the characterization of 2-(4-methoxyphenyl)-1H-indole.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (C₁₅H₁₃NO, Molar Mass: 223.27 g/mol ), a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through NMR, IR, and MS analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
Note: The following data is for the closely related derivative, 2-(4-methoxyphenyl)-1-(p-tolyl)-1H-indole, and serves as an estimation.
| Chemical Shift (δ) ppm | Assignment |
| 159.5 | C-OCH₃ |
| 138.9 | C-Ar |
| 137.9 | C-Ar |
| 137.1 | C-Ar |
| 129.8 | C-Ar |
| 129.1 | C-Ar |
| 128.8 | C-Ar |
| 126.9 | C-Ar |
| 124.3 | C-Ar |
| 122.2 | C-Ar |
| 120.7 | C-Ar |
| 114.3 | C-Ar |
| 110.8 | C-Ar |
| 102.0 | C-Ar |
| 55.4 | -OCH₃ |
| 21.4 | Ar-CH₃ (of p-tolyl) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 223 | [M]⁺ (Molecular Ion) |
| Detailed fragmentation data not available in search results |
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the solvent signal is often used as a secondary reference. Spectra are acquired at room temperature, and data processing involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is frequently employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The spectrum is recorded over a typical range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are often acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-indole (CAS: 5784-95-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1H-indole (CAS: 5784-95-2), a molecule of interest in medicinal chemistry and pharmacology. This document details its physicochemical properties, plausible synthetic routes, and its known biological activity, with a focus on its interaction with the serotonin 5-HT2A receptor. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a heterocyclic aromatic organic compound. Its core structure consists of a bicyclic indole ring system substituted at the 2-position with a 4-methoxyphenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5784-95-2 | |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Melting Point | 229.0 to 233.0 °C | [1] |
| Boiling Point | 425.1 °C at 760 mmHg | [1] |
| Appearance | Solid | |
| Synonyms | 4-MeO-PI, 2-(4-Methoxyphenyl)indole | [1] |
Synthesis
A common and effective method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound. For the synthesis of this compound, the likely precursors are phenylhydrazine and 4-methoxyacetophenone.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Phenylhydrazine
-
4-Methoxyacetophenone
-
Glacial Acetic Acid or Polyphosphoric Acid (PPA) as catalyst
-
Ethanol (as solvent, optional)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and 4-methoxyacetophenone (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the acid catalyst (e.g., a few drops of glacial acetic acid if not used as the solvent, or a larger quantity of polyphosphoric acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes to facilitate the formation of the phenylhydrazone. The reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Heat the reaction mixture to a higher temperature (this will depend on the catalyst used, e.g., reflux in acetic acid or 100-180°C with PPA) and maintain for several hours. Monitor the progress of the indole formation by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base like aqueous sodium hydroxide solution.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[4]
Workflow for Fischer Indole Synthesis
Caption: General workflow for the synthesis of this compound via Fischer Indole Synthesis.
Biological Activity
This compound is reported to be a potent agonist at the serotonin 5-HT2A receptor.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) and a key target for many psychoactive drugs and therapeutics for psychiatric disorders.
Mechanism of Action: 5-HT2A Receptor Signaling
As a 5-HT2A receptor agonist, this compound is expected to initiate a signaling cascade upon binding to the receptor. The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses.
5-HT2A Receptor Signaling Pathway
Caption: Canonical Gq/11 signaling pathway activated by a 5-HT2A receptor agonist.
Biological Assays
To characterize the interaction of this compound with the 5-HT2A receptor, two primary types of in vitro assays are commonly employed: radioligand binding assays and functional assays.
This assay is used to determine the binding affinity (Ki) of the compound for the receptor. It involves a competition experiment where the unlabeled compound (this compound) competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to membranes prepared from cells expressing the 5-HT2A receptor.[6][7]
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ketanserin.
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Cell harvester and scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.[6][7]
Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity (Ki) of this compound at the 5-HT2A receptor.
This assay measures the functional activity of the compound as an agonist by detecting the increase in intracellular calcium concentration following receptor activation.[5][8]
Experimental Protocol: Calcium Mobilization Assay
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., CHO or U2OS cells).[5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5).
-
Test compound: this compound, dissolved in a suitable solvent and serially diluted.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 45-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injectors, add varying concentrations of this compound to the wells.
-
Immediately after agonist addition, record the fluorescence intensity at regular intervals to capture the transient calcium response.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response), which is a measure of the agonist's potency.[9]
Workflow for Calcium Mobilization Assay
Caption: Workflow for determining the potency (EC₅₀) of this compound in a calcium mobilization assay.
Quantitative Data Summary
Table 2: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Cell Line | Ki (nM) |
| This compound | [³H]ketanserin | e.g., HEK293 | Data to be determined |
Table 3: 5-HT2A Receptor Functional Activity (Calcium Mobilization)
| Compound | Cell Line | EC₅₀ (nM) |
| This compound | e.g., CHO | Data to be determined |
Conclusion
This compound is a compound with potential as a 5-HT2A receptor agonist. This guide has outlined its fundamental properties, a viable synthetic route via the Fischer indole synthesis, and the expected mechanism of action at the 5-HT2A receptor. The detailed experimental protocols for its synthesis and for conducting binding and functional assays provide a solid foundation for researchers to further investigate its pharmacological profile. The determination of its specific binding affinity (Ki) and functional potency (EC₅₀) will be crucial for a comprehensive understanding of its potential as a research tool or a lead compound in drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. studylib.net [studylib.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of 2-(4-methoxyphenyl)-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-methoxyphenyl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development in this promising area.
Anticancer Activity: Targeting Microtubule Dynamics
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by disrupting microtubule polymerization. This interference with the cytoskeleton leads to cell cycle arrest, particularly in the G2/M phase, and subsequently induces apoptosis in cancer cells.
A key signaling pathway affected is the tubulin polymerization pathway. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for the formation of the mitotic spindle during cell division. The this compound derivatives can bind to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately, apoptosis.
Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| OXi8006 | Various human cancer cell lines | sub-micromolar | [1] |
| Analogue 36 | - | 1.1 (tubulin assembly) | [1] |
| Compound 3g | MCF-7 | 2.94 | [2] |
| Compound 3g | MDA-MB-231 | 1.61 | [2] |
| Compound 3g | A549 | 6.30 | [2] |
| Compound 3g | HeLa | 6.10 | [2] |
| Compound 3g | A375 | 0.57 | [2] |
| Compound 3g | B16-F10 | 1.69 | [2] |
Anti-inflammatory Activity: Inhibition of Key Inflammatory Mediators
The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
The anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.[4] In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including COX-2. By inhibiting this pathway, this compound derivatives can effectively reduce the production of inflammatory mediators.
Caption: Anti-inflammatory Mechanism via NF-κB and COX-2 Inhibition.
Table 2: Anti-inflammatory Activity of 2-phenyl-1H-indole Derivatives
| Compound ID | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4b | COX-2 Inhibition | 0.11 | 107.63 | [3] |
| 4d | COX-2 Inhibition | 0.17 | - | [3] |
| 4f | COX-2 Inhibition | 0.15 | - | [3] |
| 4a | COX-2 Inhibition | 0.18 | - | [3] |
| 4c | COX-2 Inhibition | 0.20 | - | [3] |
| 4e | COX-2 Inhibition | 0.28 | - | [3] |
| Indomethacin | COX-2 Inhibition | 0.49 | 0.079 | [3] |
Antimicrobial Activity
Certain this compound derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The exact mechanism of action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 3: Antimicrobial Activity of 2-phenyl-1H-indole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 7g | MRSA | - | [5] |
| 7g | E. coli | - | [5] |
| 7g | K. pneumoniae | - | [5] |
| 7g | P. aeruginosa | - | [5] |
| 7g | A. baumannii | - | [5] |
| 2h (indole-thiadiazole) | S. aureus | 6.25 | [6] |
| 3d (indole-triazole) | S. aureus | 6.25 | [6] |
| 3ag | M. smegmatis | 3.9 | [7] |
| 3ag | C. albicans | 3.9 | [7] |
| 3aq | C. albicans | 3.9 | [7] |
| 3ao | S. aureus | < 1 | [7] |
| 3aq | S. aureus | < 1 | [7] |
Antioxidant Activity
The indole nucleus is known for its radical scavenging properties, and derivatives of this compound have demonstrated notable antioxidant activity. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 4: Antioxidant Activity of 2-phenyl-1H-indole Derivatives
| Compound ID | Assay | % Inhibition (at 1mM) | Reference |
| 3b (6-fluoro analogue) | DPPH radical scavenging | 80 | [8] |
| 3b (6-fluoro analogue) | Superoxide radical scavenging | 81 | [8] |
| Melatonin (Reference) | DPPH radical scavenging | 98 | [8] |
| Melatonin (Reference) | Superoxide radical scavenging | 75 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
A common and efficient method for the synthesis of 2-phenylindoles is the Fischer indole synthesis.
Caption: General Workflow for Fischer Indole Synthesis.
Procedure:
-
A mixture of the appropriately substituted phenylhydrazine and 4-methoxyacetophenone is prepared in an ethanolic solution.
-
A few drops of a catalyst, such as glacial acetic acid, are added to the mixture.
-
The reaction mixture is heated under reflux for a specified period (typically 4-6 hours).
-
After cooling, the crude product often precipitates out of the solution.
-
The solid product is collected by filtration and purified, typically by recrystallization from a suitable solvent.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Procedure:
-
Purified tubulin is reconstituted in a general tubulin buffer containing GTP and glycerol.
-
The tubulin solution is added to the wells of a 96-well plate.
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.
-
The plate is incubated at 37°C to initiate polymerization.
-
The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity of a compound against the COX-1 and COX-2 enzymes.
Procedure:
-
In a 96-well plate, add assay buffer, heme (a cofactor), and either the COX-1 or COX-2 enzyme to the wells.
-
Add the test compound at various concentrations to the wells and pre-incubate for a short period.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a defined time to allow for the production of prostaglandins.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) or a colorimetric/fluorometric method.
-
The IC50 values for COX-1 and COX-2 are determined, and the selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is prepared and added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
The test compound is dissolved and diluted to various concentrations.
-
The test compound solutions are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control solution (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can also be determined.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, highlight the potential of these compounds to address a range of unmet medical needs. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more potent derivatives with improved pharmacological profiles. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-methoxyphenyl)-1H-indole: A Technical Guide to a Promising Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Among the diverse classes of indole derivatives, 2-arylindoles have emerged as a particularly promising scaffold for the development of novel therapeutic agents. This technical guide focuses on 2-(4-methoxyphenyl)-1H-indole, a lead compound that has garnered significant attention for its potential in drug discovery, most notably in the realm of oncology.
This document provides a comprehensive overview of this compound, encompassing its synthesis, biological activities, mechanism of action, and structure-activity relationships. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts centered on this promising molecular framework.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 5784-95-2 |
| Appearance | Solid |
| Melting Point | 229.0 to 233.0 °C |
| Boiling Point | 425.1 °C at 760 mmHg |
| Flash Point | 153.4 °C |
| Density | 1.167 g/cm³ |
| LogP | 3.8 |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The Fischer indole synthesis is a classic and widely utilized method for the preparation of 2-substituted indoles.
Experimental Protocol: Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
4'-Methoxyacetophenone
-
Ethanol
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add 4'-methoxyacetophenone (1.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The phenylhydrazone product may precipitate out of solution.
-
Collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and proceed to the next step with the crude product.
-
-
Indolization (Cyclization):
-
To the crude or purified phenylhydrazone, add a suitable acidic catalyst such as polyphosphoric acid or a mixture of sulfuric acid and a solvent like ethanol or acetic acid.
-
Heat the reaction mixture to 80-100 °C for 1-3 hours. Monitor the formation of the indole product by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure compound.
-
Biological Activities and Mechanism of Action
This compound and its derivatives have demonstrated a range of biological activities, with anticancer properties being the most extensively studied. The primary mechanism of action for the anticancer effects of many 2-phenylindole derivatives is the inhibition of tubulin polymerization.
Anticancer Activity: Tubulin Polymerization Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. 2-phenylindole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.
The methoxy group on the 2-phenyl ring plays a crucial role in the activity of these compounds. Methoxy-substituted 2-phenylindoles have been found to be more effective than their hydroxy counterparts in inhibiting tubulin polymerization.[1]
Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition
The following tables summarize the in vitro activity of this compound and its derivatives.
Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | A549 (Lung) |
| This compound | >100 | >100 | >100 | >100 | >100 |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 0.035[1] | 0.035[1] | - | - | - |
| Derivative A | 0.25 - 0.33 | - | - | - | - |
| Derivative B | - | - | 22.4 | - | - |
| Derivative C | - | - | 0.34 | - | - |
Note: Derivative A is methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. Derivatives B and C are oleoyl hybrids of natural antioxidants with a 2-phenylindole core.
Table 2: Tubulin Polymerization Inhibition (IC₅₀ values in µM)
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 1.5[1] |
| Combretastatin A-4 (Reference) | ~2-3 |
| Colchicine (Reference) | ~1-5 |
Structure-Activity Relationship (SAR)
The biological activity of 2-phenylindole derivatives is highly dependent on their substitution pattern.
-
2-Phenyl Ring: The presence of a methoxy group at the para-position of the 2-phenyl ring is often associated with enhanced activity. Methoxy-substituted compounds are generally more potent than their hydroxylated analogs in inhibiting tubulin polymerization.[1]
-
Indole Core:
-
Position 3: Substitution at the 3-position of the indole ring with a formyl group, as seen in 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, dramatically increases cytotoxic activity.[1]
-
Position 6: A methoxy group at the 6-position of the indole ring also contributes to increased potency.
-
-
Nitrogen Substitution: N-alkylation of the indole can modulate the activity, and in some cases, lead to compounds with different pharmacological profiles.
Experimental Protocols for Biological Assays
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
This compound and its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of compounds on the cell cycle distribution.
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay is used to detect and quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter dye
-
Test compounds and reference compounds (e.g., colchicine)
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter on ice.
-
Add the test compound or reference compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Monitor the increase in fluorescence over time (typically for 60 minutes).
-
The IC₅₀ value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
Pharmacokinetics and ADME Profile
The pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-phenylindole derivatives are critical for their development as drugs. While specific data for this compound is limited in the public domain, general trends for this class of compounds can be inferred.
-
Absorption: Due to their lipophilic nature, 2-phenylindoles are generally expected to have good oral absorption.
-
Distribution: These compounds are likely to have a large volume of distribution and may accumulate in tissues.
-
Metabolism: The indole and phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The methoxy group may undergo O-demethylation.
-
Excretion: Metabolites are typically excreted in the urine and feces.
Further in vitro and in vivo studies are necessary to fully characterize the ADME profile of this compound and its analogs.
Conclusion and Future Perspectives
This compound represents a valuable lead compound in the field of drug discovery, particularly for the development of novel anticancer agents. Its core structure provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary mechanism of action through tubulin polymerization inhibition is a well-validated strategy in oncology.
Future research should focus on:
-
Synthesizing and evaluating a broader range of derivatives to further elucidate the structure-activity relationship.
-
Conducting comprehensive in vitro and in vivo ADME/Tox studies to assess the drug-like properties of lead candidates.
-
Exploring the potential of these compounds in other therapeutic areas, given the diverse biological activities of the indole scaffold.
The information presented in this technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into new and effective therapies.
References
In-Silico Studies of 2-(4-methoxyphenyl)-1H-indole Interactions: A Technical Guide
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the in-silico analysis of 2-(4-methoxyphenyl)-1H-indole, a member of the pharmacologically significant 2-arylindole class of compounds. Due to a lack of extensive in-silico studies specifically on this parent compound, this guide extrapolates from research on its closely related derivatives to present potential biological targets, interaction profiles, and associated signaling pathways. The methodologies for molecular docking, molecular dynamics simulations, and ADMET predictions are detailed to provide a framework for future computational studies. All quantitative data presented are illustrative and derived from related compounds to serve as a comparative baseline.
Introduction
The 2-arylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets and exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound this compound represents a fundamental structure within this class, featuring a methoxy-substituted phenyl ring at the 2-position of the indole core. In-silico methodologies are invaluable for elucidating the potential mechanisms of action, binding affinities, and pharmacokinetic profiles of such compounds, thereby accelerating the drug discovery process.
This guide focuses on two primary putative targets for 2-arylindoles identified from the literature: Tubulin and Arachidonate 15-Lipoxygenase (ALOX15) . Inhibition of tubulin polymerization is a key mechanism for anticancer agents, while modulation of ALOX15 is relevant to inflammatory diseases and cancer.[3][4][5]
Predicted Biological Targets and Interactions
Based on studies of its derivatives, this compound is predicted to interact with the following key biological targets:
-
Tubulin: As a potential tubulin polymerization inhibitor, it is hypothesized to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] This is a common mechanism for many anticancer compounds.[6][7]
-
Arachidonate 15-Lipoxygenase (ALOX15): This enzyme is involved in the metabolism of polyunsaturated fatty acids and has been implicated in inflammation and cancer.[5] Derivatives of 2-arylindoles have been shown to act as inhibitors of ALOX15.[8][9]
The following sections detail the computational methodologies to study these interactions and predict the compound's properties.
In-Silico Experimental Protocols
Molecular Docking
Molecular docking is employed to predict the preferred binding orientation and affinity of a ligand to a target protein.
Representative Protocol for Tubulin Docking:
-
Protein Preparation:
-
The crystal structure of tubulin is obtained from the Protein Data Bank (PDB ID: 1SA0, or a similar structure).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and Kollman charges are added using AutoDock Tools.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using ChemDraw/Chem3D and energy minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
-
Grid Generation:
-
A grid box is centered on the colchicine-binding site of tubulin, with dimensions sufficient to encompass the entire binding pocket (e.g., 60 x 60 x 60 Å).
-
-
Docking Execution:
-
The Lamarckian Genetic Algorithm in AutoDock Vina is used with a high exhaustiveness setting (e.g., 20) to ensure a thorough search of the conformational space.
-
-
Analysis:
-
The resulting docking poses are ranked by their binding affinity (kcal/mol).
-
The lowest energy conformation is visualized to analyze key interactions (hydrogen bonds, hydrophobic interactions) with the amino acid residues of the binding site.
-
Representative Protocol for ALOX15 Docking:
-
Protein Preparation:
-
The crystal structure of ALOX15 is retrieved from the PDB (e.g., PDB ID: 1LOX).
-
Similar preparation steps as for tubulin are followed.
-
-
Ligand Preparation:
-
The same energy-minimized structure of this compound is used.
-
-
Grid Generation:
-
The grid box is centered on the active site or a known allosteric site of ALOX15.
-
-
Docking Execution and Analysis:
-
The procedure is analogous to the tubulin docking protocol.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the nature of the interactions.
Representative Protocol for MD Simulation:
-
System Preparation:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Force Field Application:
-
A standard force field such as AMBER or CHARMM is applied to the protein, while the ligand parameters are generated using tools like Antechamber or CGenFF.
-
-
Simulation Protocol:
-
Energy Minimization: The system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature (300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.
-
Production Run: A production simulation is run for a significant duration (e.g., 100 ns) to collect trajectory data.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.
-
Hydrogen bond analysis is performed to determine the persistence of key interactions over time.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Representative Protocol for ADMET Prediction:
-
Software: Online tools such as SwissADME, pkCSM, or commercial software like Schrödinger's QikProp are utilized.
-
Input: The SMILES string or 3D structure of this compound is provided as input.
-
Properties Analyzed:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.
-
Drug-Likeness: Compliance with Lipinski's Rule of Five.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
Quantitative Data
The following tables summarize representative in-silico data for this compound and its derivatives, extrapolated from existing literature on 2-arylindoles. Note: These values are illustrative and should be confirmed by specific computational and experimental studies on the core molecule.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| β-Tubulin | 1SA0 | -8.5 to -10.0 | Cys241, Leu248, Ala316, Val318 |
| ALOX15 | 1LOX | -7.0 to -9.0 | His361, His541, Ile663 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 223.27 g/mol | < 500 g/mol |
| LogP (o/w) | ~3.5 | < 5 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 2 | < 10 |
| Human Intestinal Absorption | High | > 80% |
| BBB Permeant | Yes | Yes/No |
| CYP2D6 Inhibitor | Likely | No |
| Ames Toxicity | Non-mutagenic | Non-mutagenic |
| Lipinski's Rule of Five | 0 violations | ≤ 1 violation |
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and hypothetical signaling pathways.
Caption: In-silico workflow for analyzing ligand-protein interactions.
Caption: Hypothetical signaling pathway for tubulin inhibition.
Caption: Plausible signaling pathway for ALOX15 inhibition.
Conclusion
While specific in-silico studies on this compound are limited, the analysis of its derivatives strongly suggests its potential as a modulator of tubulin and ALOX15. The computational protocols and illustrative data presented in this guide provide a robust framework for researchers to initiate further in-silico and in-vitro investigations. The favorable predicted ADMET profile further supports its potential as a lead compound for drug development. Future studies should focus on validating these predicted interactions and exploring the full therapeutic potential of this promising 2-arylindole.
References
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Functional polymorphism in ALOX15 results in increased allele-specific transcription in macrophages through binding of the transcription factor SPI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-methoxyphenyl)-1H-indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-(4-methoxyphenyl)-1H-indole, a valuable scaffold in medicinal chemistry and materials science, utilizing the robust and versatile Fischer indole synthesis. The document outlines the reaction mechanism, experimental procedures, and quantitative data to guide researchers in the successful synthesis and purification of this target compound.
Introduction
The Fischer indole synthesis, first described by Hermann Emil Fischer in 1883, is a classic and widely employed method for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2] This method's enduring popularity stems from its reliability, broad substrate scope, and the ready availability of starting materials.
In this protocol, this compound is synthesized from the reaction of phenylhydrazine and 4'-methoxyacetophenone in the presence of a Lewis acid catalyst, polyphosphoric acid (PPA). The methoxy-substituted phenyl group at the 2-position of the indole core is a common feature in various biologically active molecules.
Reaction and Mechanism
The synthesis proceeds in two main stages: the formation of the phenylhydrazone intermediate followed by an acid-catalyzed intramolecular cyclization and rearrangement.
-
Hydrazone Formation: Phenylhydrazine reacts with the carbonyl group of 4'-methoxyacetophenone to form the corresponding phenylhydrazone.
-
Acid-Catalyzed Cyclization: Under acidic conditions provided by polyphosphoric acid, the phenylhydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[2]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Phenylhydrazine | Reagent Grade, 97% | Sigma-Aldrich |
| 4'-Methoxyacetophenone | Reagent Grade, 99% | Alfa Aesar |
| Polyphosphoric Acid (PPA) | 115% (assay) | Acros Organics |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Toluene | ACS Grade, ≥98.5% | VWR |
| Ethyl acetate | HPLC Grade, ≥99.9% | Fisher Scientific |
| Hexanes | ACS Grade, ≥98.5% | Fisher Scientific |
| Sodium Bicarbonate | ACS Grade, Powder | EMD Millipore |
| Anhydrous Sodium Sulfate | ACS Grade, Granular | BDH |
| Silica Gel for Column Chromatography | 230-400 mesh, 60 Å | Sorbent Technologies |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
Melting point apparatus
Synthesis Procedure
Step 1: Formation of Phenylhydrazone (Optional Isolation)
In a 100 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 4'-methoxyacetophenone (1.0 eq) in ethanol (30 mL). Add a few drops of glacial acetic acid and reflux the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent can be removed under reduced pressure to yield the crude phenylhydrazone, which can be used in the next step without further purification.
Step 2: Fischer Indole Cyclization
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the crude phenylhydrazone from the previous step. Add polyphosphoric acid (10 eq by weight) and heat the mixture to 100-120°C with vigorous stirring for 2-3 hours. The reaction mixture will become viscous and change color.
Step 3: Work-up and Isolation
After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice (200 g) with constant stirring. The product will precipitate as a solid. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water. Dry the crude product in a desiccator.
Purification
The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene. Alternatively, for higher purity, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent is recommended.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Phenylhydrazine | 1.0 eq |
| 4'-Methoxyacetophenone | 1.0 eq |
| Catalyst | |
| Polyphosphoric Acid | 10 eq (by weight) |
| Reaction Conditions | |
| Temperature | 100-120 °C |
| Reaction Time | 2-3 hours |
| Product Yield and Properties | |
| Theoretical Yield | Calculated based on the limiting reagent |
| Actual Yield | ~75-85% (after purification) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 229-233 °C |
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in organic chemistry. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole core, offering mild reaction conditions, broad substrate scope, and high functional group tolerance. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods for the synthesis of 2-substituted indoles, a prevalent structural motif in many biologically active molecules.
Introduction to Palladium-Catalyzed Indole Syntheses
Palladium catalysis offers several distinct advantages for the synthesis of 2-substituted indoles. These methods often proceed through well-defined catalytic cycles, allowing for rational optimization and broad applicability. Key strategies that will be discussed in this document include the Larock indole synthesis, a powerful heteroannulation reaction, and direct C-H activation/arylation approaches, which offer an atom-economical alternative to traditional cross-coupling reactions.
The Larock indole synthesis involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne.[1][2][3] A key feature of this reaction is its high regioselectivity, typically placing the sterically bulkier substituent of the alkyne at the 2-position of the indole ring.[4] More recent advancements have focused on direct C-H functionalization of the indole core or its precursors, providing a more direct route to 2-arylindoles without the need for pre-functionalized starting materials.[5][6][7]
Key Palladium-Catalyzed Methods for 2-Substituted Indole Synthesis
This section details the reaction principles, substrate scope, and provides a comparative overview of representative palladium-catalyzed methods.
The Larock Indole Synthesis
The Larock indole synthesis is a robust and widely utilized method for preparing 2,3-disubstituted indoles from readily available o-iodoanilines and internal alkynes.[1][4] The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂).[1] The generally accepted mechanism involves oxidative addition of the o-iodoaniline to Pd(0), followed by alkyne coordination and insertion, intramolecular cyclization, and reductive elimination to regenerate the active catalyst.[1][3]
General Reaction Scheme:
o-Iodoaniline + Disubstituted Alkyne --(Pd catalyst, Base)--> 2,3-Disubstituted Indole
Key Features:
-
High Regioselectivity: The bulkier alkyne substituent is generally directed to the C2 position of the indole.[4]
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the aniline and alkyne coupling partners.[2][4]
-
Versatility: N-substituted and unprotected anilines can be used.[4]
Palladium-Catalyzed Cyclization of 2-Alkynylanilines
Another significant approach for constructing 2-substituted indoles is the cyclization of 2-alkynylaniline derivatives.[8][9] These precursors are often readily accessible through Sonogashira coupling of o-haloanilines and terminal alkynes.[8] The subsequent cyclization can be promoted by various transition metal catalysts, with palladium being a common choice. This method is particularly useful for synthesizing indoles with a substituent at the 2-position and a hydrogen at the 3-position.
General Reaction Scheme:
2-Alkynylaniline --(Pd catalyst)--> 2-Substituted Indole
Key Features:
-
Direct access to 2-substituted indoles: This method avoids the introduction of a substituent at the 3-position.
-
Sustainable Media: Recent developments have enabled this reaction to be performed in aqueous micellar media, enhancing its environmental friendliness.[8][9]
-
Tandem Processes: Can be combined with a preceding Sonogashira coupling in a one-pot fashion.[8]
Direct C-H Arylation of Indoles
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of 2-arylindoles.[6][10] These methods bypass the need for pre-halogenated or organometallic indole precursors. Palladium catalysts can mediate the direct coupling of the C2-H bond of an indole with an aryl partner, often an aryl halide or boronic acid.
General Reaction Scheme:
Indole + Arylating Agent --(Pd catalyst, Oxidant/Ligand)--> 2-Arylindole
Key Features:
-
Atom Economy: Avoids the generation of stoichiometric byproducts associated with traditional cross-coupling reactions.
-
Late-Stage Functionalization: Allows for the direct introduction of aryl groups onto a pre-formed indole core.
-
Regioselectivity: The C2 position of the indole is often selectively arylated.[10]
Quantitative Data Summary
The following table summarizes representative quantitative data for the discussed palladium-catalyzed syntheses of 2-substituted indoles.
| Method | Catalyst System | Key Substrates | Product | Yield (%) | Reference |
| Larock Indole Synthesis | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | 2-Iodoaniline, Diphenylacetylene | 2,3-Diphenylindole | 81 | [1] |
| Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | 2-Iodoaniline, 1-Phenyl-1-propyne | 2-Phenyl-3-methylindole | 85 | [4] | |
| Ferrocene-functionalized NHC-Pd complex | o-Bromoaniline, 1-Phenyl-1-propyne | 2-Phenyl-3-methylindole | 92 | [11] | |
| Cyclization of 2-Alkynylanilines | Pd(OAc)₂ in 3% TPGS-750-M/H₂O | o-[2-(4-Methoxy-3-tolyl)ethynyl]aniline | 2-(4-Methoxy-3-methylphenyl)-1H-indole | 95 | [8] |
| Pd(OAc)₂/Xphos in 3% TPGS-750-M/H₂O | 2-Iodoaniline, Phenylacetylene (Tandem) | 2-Phenylindole | 80 | [8] | |
| Direct C-H Arylation | Pd(OAc)₂, Neocuproine, O₂ | Indoline, Phenylboronic acid | 2-Phenylindole | 85 | [10] |
| Pd(OAc)₂, Pyridine derivative, (PhO)₂PO₂H | N-P(O)Ph₂-indole, 4-Tolylboronic acid | 7-(p-Tolyl)-N-P(O)Ph₂-indole | 90 | [7] |
Experimental Protocols
Protocol 1: Larock Synthesis of 2,3-Diphenylindole[1]
Materials:
-
2-Iodoaniline (1.0 mmol, 219 mg)
-
Diphenylacetylene (2.0 mmol, 356 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
Triphenylphosphine (PPh₃) (0.10 mmol, 26.2 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Lithium chloride (LiCl) (1.0 mmol, 42.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline, potassium carbonate, and lithium chloride.
-
In a separate vial, weigh palladium(II) acetate and triphenylphosphine and add them to the reaction flask.
-
Add anhydrous DMF to the flask, followed by diphenylacetylene.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cyclization of a 2-Alkynylaniline in Aqueous Micellar Medium[8]
Materials:
-
o-[2-(4-Methoxy-3-tolyl)ethynyl]aniline (1) (0.42 mmol, 100 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 5 mg)
-
Acetic acid (0.42 mmol, 24 µL)
-
3 wt% TPGS-750-M in H₂O (1 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, prepare a suspension of o-[2-(4-methoxy-3-tolyl)ethynyl]aniline (1) in 3 wt% TPGS-750-M in H₂O.
-
Sequentially add acetic acid and palladium(II) acetate to the suspension.
-
Heat the reaction mixture at 80 °C in an oil bath for 6 hours.
-
After cooling, dilute the reaction mixture with EtOAc (5 mL).
-
Wash the organic layer with H₂O (2 x 5 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄ and filter.
-
Concentrate the solvent in vacuo and purify the residue by silica gel flash chromatography.
Protocol 3: Direct C2-Arylation of Indoline via Oxidative Dehydrogenation[10]
Materials:
-
Indoline (0.3 mmol)
-
Arylboronic acid (2.5 equiv., 0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%, 0.03 mmol)
-
Neocuproine (20 mol%, 0.06 mmol)
-
1,2-Dichlorobenzene (1,2-DCB) (1.0 mL)
-
Oxygen (O₂) atmosphere
Procedure:
-
To a reaction vessel, add indoline, the arylboronic acid, palladium(II) acetate, and neocuproine.
-
Add 1,2-dichlorobenzene as the solvent.
-
Place the reaction under an atmosphere of oxygen.
-
Stir the reaction mixture at 40 °C for 48 hours.
-
Upon completion, the reaction mixture can be purified directly by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Larock indole synthesis.
Caption: General experimental workflow for indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: One-Pot Synthesis of Functionalized Indole Derivatives
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry, recognized as "privileged scaffolds" due to their presence in a vast number of natural products and biologically active pharmaceuticals.[1] These aromatic heterocyclic compounds, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, exhibit a wide spectrum of pharmacological activities.[2] Their structural versatility allows for interaction with diverse biological targets, making them crucial in the development of treatments for a range of diseases.[3][4] Consequently, the development of efficient and sustainable synthetic methodologies, particularly one-pot multicomponent reactions (MCRs), is of paramount interest to researchers in drug discovery and development.[1][2] MCRs offer significant advantages, including operational simplicity, high bond-formation efficiency, reduced waste, and the ability to generate molecular diversity from readily available starting materials.[1][5]
Therapeutic Applications and Biological Activities
Functionalized indole derivatives have demonstrated efficacy across numerous therapeutic areas, underscoring their importance in modern drug discovery.[3][6]
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer properties by targeting various mechanisms.[3] For instance, vinca alkaloids like vinblastine and vincristine inhibit tubulin polymerization, arresting cell division in cancerous cells.[3] Synthetic derivatives such as Sunitinib function as tyrosine kinase inhibitors, proving effective against renal cell carcinoma.[3] Furthermore, compounds like Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, can modulate estrogen metabolism and induce apoptosis, showing promise in hormone-dependent cancers.[3]
-
Anti-inflammatory Properties: The indole scaffold is central to well-known anti-inflammatory drugs like Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID).[3] Newer research has identified novel indole derivatives that modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways, offering potential treatments for chronic inflammatory conditions.[3]
-
Antimicrobial Activity: With the rise of antibiotic resistance, indole-based compounds present new avenues for antimicrobial agents.[3] They can disrupt bacterial membranes and inhibit the formation of biofilms, proving effective against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
Other Applications: The therapeutic potential of indoles extends to migraine treatment, cardiovascular disease management, and as anti-tubercular agents.[2][7] The indole alkaloid Reserpine, for example, has been used as an antihypertensive and antipsychotic agent.[3][8]
Signaling Pathways Modulated by Indole Derivatives
Indole derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for designing targeted therapies.
One of the critical pathways in cancer progression is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and angiogenesis. Indole compounds like I3C and DIM have been shown to deregulate this pathway, contributing to their anticancer effects.[9] They can also modulate the downstream NF-κB signaling, which plays a role in inflammation, invasion, and drug resistance.[9]
Indole derivatives derived from tryptophan metabolism by gut microbiota can also act as signaling molecules that activate the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[10] Upon binding, these receptors translocate to the nucleus, where they induce the expression of genes related to mucosal immunity and intestinal barrier integrity.[10]
Experimental Protocols: One-Pot Synthesis
The following protocols detail efficient one-pot, three-component reactions for synthesizing highly functionalized indole derivatives.
Protocol 1: Three-Component Synthesis of Functionalized Bis-Indole Derivatives
This protocol describes a one-pot, two-step sequential process for the regioselective synthesis of highly functionalized bis-indoles from enaminones, indoles, and acenaphthylene-1,2-dione.[1][5]
-
Step 1: In a suitable reaction vessel, dissolve indoles (1.0 mmol), acenaphthylene-1,2-dione (1.0 mmol), and piperidine (0.2 mmol) in ethanol (15 mL).
-
Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Step 2: Once the initial reaction is complete (as indicated by TLC), add enaminone (1.0 mmol) and p-toluenesulfonic acid (p-TSA) (0.5 mmol) to the mixture.
-
Continue to stir the mixture at reflux temperature. Monitor the reaction by TLC until completion.
-
Work-up: Upon completion, terminate the reaction by diluting the mixture with 50 mL of water and allowing it to cool to room temperature.
-
Extract the aqueous mixture twice with 50 mL of ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired functionalized bis-indole.
Results:
| Entry | Indole (2) | Enaminone (1) | Time (h) | Yield (%) |
| 1 | Indole | 3-oxo-3-phenyl-N-phenylpropanamide | 10 | 92 |
| 2 | 5-Methylindole | 3-oxo-3-phenyl-N-phenylpropanamide | 12 | 89 |
| 3 | 5-Methoxyindole | 3-oxo-3-phenyl-N-phenylpropanamide | 12 | 85 |
| 4 | Indole | N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | 10 | 95 |
| 5 | Indole | N-(4-methylphenyl)-3-oxo-3-phenylpropanamide | 10 | 90 |
Table 1: Synthesis of various bis-indole derivatives. Reaction conditions: indole (1.0 mmol), acenaphthenequinone (1.0 mmol), piperidine (0.2 mmol) in ethanol; then enaminone (1.0 mmol), p-TSA (0.5 mmol).[5]
Protocol 2: Three-Component Fischer Indole Synthesis
This protocol describes a one-pot, three-component approach to synthesize 1,2,3-trisubstituted indoles based on a Fischer indolisation–N-alkylation sequence.[11] This rapid method utilizes microwave heating to accelerate the reaction.
Methodology: [11]
-
Fischer Indolisation (Microwave):
-
To a microwave vial, add the arylhydrazine hydrochloride salt (1.0 eq.) and the ketone (1.05 eq.).
-
Add the appropriate solvent (e.g., 1,4-dioxane or 2-MeTHF).
-
Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.
-
Allow the mixture to cool to room temperature.
-
-
N-Alkylation:
-
To the cooled reaction mixture, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq.) and stir for 5 minutes.
-
Add dimethylformamide (DMF) and heat the mixture to 80 °C.
-
Add the alkyl halide (1.5 eq.) and maintain the temperature, monitoring the reaction by TLC.
-
-
Work-up:
-
Cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Results:
| Entry | Aryl Hydrazine (1) | Ketone (2) | Alkyl Halide | Product | Yield (%) |
| 1 | Phenylhydrazine HCl | Butan-2-one | Benzyl bromide | 1-benzyl-2,3-dimethyl-1H-indole | 85 |
| 2 | Phenylhydrazine HCl | Acetophenone | Benzyl bromide | 1-benzyl-2-phenyl-1H-indole | 72 |
| 3 | 4-Methoxyphenylhydrazine HCl | Cyclohexanone | Benzyl bromide | 9-benzyl-6-methoxy-1,2,3,4-tetrahydro-9H-carbazole | 81 |
| 4 | Phenylhydrazine HCl | Butan-2-one | Iodomethane | 1,2,3-trimethyl-1H-indole | 82 |
| 5 | Naphthylhydrazine HCl | Butan-2-one | Benzyl bromide | 1-benzyl-2,3-dimethyl-1H-benzo[g]indole | 65 |
Table 2: Synthesis of 1,2,3-trisubstituted indoles via one-pot Fischer indolisation–N-alkylation.[11]
References
- 1. Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 7. bioengineer.org [bioengineer.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols for the N-alkylation of 2-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the diversification of indole-based scaffolds. The introduction of an alkyl group at the nitrogen atom can significantly modulate the pharmacological properties of the parent molecule, including its binding affinity, selectivity, and pharmacokinetic profile. 2-(4-methoxyphenyl)-1H-indole is a valuable starting material in drug discovery, and its N-alkylation provides access to a wide array of derivatives with potential therapeutic applications.
This document provides a detailed protocol for the N-alkylation of this compound using a classical approach involving a strong base and an alkylating agent. Additionally, it presents a summary of various reaction conditions reported for the N-alkylation of related indole derivatives, offering a valuable resource for reaction optimization.
Data Presentation: Summary of N-Alkylation Conditions for Indole Derivatives
The following table summarizes various conditions for the N-alkylation of indoles, which can be adapted for this compound. The selection of base, solvent, and alkylating agent is crucial for achieving high yields and regioselectivity.
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Methyl Iodide | NaH | HMPA | Room Temp. | 5 | 94 | [1] |
| Indole | Ethyl Iodide | NaH | HMPA | Room Temp. | - | 92 | [1] |
| Indole | Benzyl Chloride | NaH | HMPA | Room Temp. | 8-15 | 90-91 | [1] |
| 5-Bromoindole | Methyl Iodide | NaH | DMF | 0 to RT | - | 99 | [2] |
| 5-Bromoindole | Benzyl Bromide | NaH | DMF | 0 to RT | - | 79 | [2] |
| Indole-2-carboxylic acid | Dimethyl Carbonate | DABCO | DMF | 90-95 | 21 | 95 | [2] |
| 3-Cyanoindole | Dimethyl Carbonate | DABCO | Reflux | 8 | 98 | [2] | |
| 2-Phenylbenz[e]indole | 3-(methoxycarbonyl)cyclohexanone-derived tosylhydrazone | CuI / KOH | - | - | - | 71 | [3] |
Experimental Protocol: N-alkylation of this compound
This protocol describes a general and robust method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in an anhydrous polar aprotic solvent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of the indole may result in a change in the appearance of the reaction mixture.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction: The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathway (Logical Relationship)
Caption: Key chemical transformations in the N-alkylation of indole.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various bioactive molecules starting from the versatile precursor, 2-(4-methoxyphenyl)-1H-indole. The synthesized derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines the synthetic procedures, summarizes quantitative bioactivity data, and illustrates the relevant biological pathways.
Anticancer Agents: Tubulin Polymerization Inhibitors
Derivatives of this compound have shown significant potential as anticancer agents by targeting tubulin polymerization. A notable example is the OXi8006 analogue family, which acts as vascular disrupting agents (VDAs).[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected this compound derivatives.
| Compound ID | Modification | Cancer Cell Line | GI50 (nM) | Tubulin IC50 (µM) | Reference |
| OXi8006 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3",4",5"-trimethoxybenzoyl)-6-methoxyindole | NCI-H460 | 25.7 | 1.1 | [3] |
| DU-145 | 25.7 | 1.1 | [3] | ||
| SK-OV-3 | 25.7 | 1.1 | [3] | ||
| Compound 30 | 3-(4-(trifluoromethyl)benzoyl) derivative | SK-OV-3 | >1000 | 2.4 | [1] |
| NCI-H460 | >1000 | 2.4 | [1] | ||
| DU-145 | >1000 | 2.4 | [1] | ||
| Compound 31 | 3-(4-(trifluoromethoxy)benzoyl) derivative | SK-OV-3 | 250 | 2.8 | [1] |
| NCI-H460 | 360 | 2.8 | [1] | ||
| DU-145 | 290 | 2.8 | [1] | ||
| Compound 35 | 7-hydroxy-6-methoxy derivative | SK-OV-3 | 14 | 1.5 | [1] |
| NCI-H460 | 20 | 1.5 | [1] | ||
| DU-145 | 16 | 1.5 | [1] | ||
| Compound 36 | 7-methoxy derivative | SK-OV-3 | 11 | 1.2 | [1] |
| NCI-H460 | 15 | 1.2 | [1] | ||
| DU-145 | 13 | 1.2 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-3-aroyl Indole Analogues (General Procedure) [1]
This protocol describes a general method for the synthesis of OXi8006 analogues.
Step 1: Synthesis of 2-Aryl Substituted Indoles
-
A solution of the appropriate aniline (9.21 mmol) in N,N-dimethylaniline (20 mL) is heated to 170 °C.
-
A solution of the corresponding bromoacetophenone (2.79 mmol) in ethyl acetate (5 mL) is added dropwise.
-
The reaction mixture is stirred at 170 °C for 12 hours.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are dried over Na2SO4 and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 2: Benzoylation
-
To a solution of the 2-aryl indole (1 mmol) in an appropriate solvent, add the desired benzoyl chloride derivative.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final 2-aryl-3-aroyl indole analogue.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay [4]
-
Tubulin is pre-incubated with various concentrations of the test compound in G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) at 37 °C for 15 minutes.
-
The polymerization is initiated by the addition of GTP.
-
The change in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
Signaling Pathway
The anticancer activity of OXi8006 and its analogues stems from their ability to inhibit tubulin polymerization, leading to disruption of the microtubule network. This triggers a signaling cascade involving the RhoA pathway, ultimately causing cell cycle arrest at the G2/M phase and apoptosis in rapidly proliferating endothelial cells, thereby disrupting tumor vasculature.[5][6]
Caption: OXi8006 induced signaling cascade.
Anti-inflammatory Agents: COX-2 Inhibitors
Certain derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7][8]
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro COX-1 and COX-2 inhibitory activity of selected indole derivatives.
| Compound ID | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | (Reference) | 0.23 | 4.65 | 0.05 | [7] |
| Celecoxib | (Reference) | 15.2 | 0.04 | 380 | [7] |
| Compound 7g | 5-chloro-3-((2-(4-fluorophenyl)hydrazono)methyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | >100 | 0.12 | >833 | [7] |
| Compound 7h | 5-chloro-3-((2-(4-chlorophenyl)hydrazono)methyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | >100 | 0.15 | >667 | [7] |
| Compound 8a | 5-chloro-2-(5-chloro-1H-benzo[d]imidazol-2-yl)-1H-indole | >100 | 0.25 | >400 | [7] |
| Compound 9a | 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | >100 | 0.31 | >322 | [7] |
Experimental Protocols
Protocol 3: Synthesis of 2-(4-methylsulfonylphenyl) Indole Derivatives (General Procedure) [7]
Step 1: Fischer Indole Synthesis
-
A mixture of p-methylsulfonyl acetophenone (1 mmol) and the appropriate 4-substituted phenylhydrazine HCl (1 mmol) is refluxed in a suitable solvent under acidic conditions to yield the corresponding indole derivative.
Step 2: Vilsmeier-Haack Formylation
-
The indole derivative from Step 1 is treated with a mixture of POCl3 and DMF to introduce a formyl group at the 3-position of the indole ring.
Step 3: Synthesis of Hydrazone Derivatives
-
An ethanolic solution of the indole-3-carbaldehyde derivative (1 mmol) and the appropriate 4-substituted phenylhydrazine HCl (1 mmol) is heated under reflux in the presence of a few drops of glacial acetic acid for 4-6 hours.
-
After cooling, the reaction mixture is worked up to isolate the hydrazone derivative.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay [9][10]
-
The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
-
The test compound and the COX enzyme (either COX-1 or COX-2) are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence signal (λEx = 535 nm/λEm = 587 nm) is measured kinetically.
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the enzyme activity.
Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling pathways like NF-κB and MAPK. These pathways lead to the upregulation of pro-inflammatory enzymes like COX-2, which in turn catalyzes the production of prostaglandins, key mediators of inflammation. The synthesized indole derivatives act by selectively inhibiting COX-2, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.[11][12][13]
Caption: Inhibition of the COX-2 pathway.
Antimicrobial Agents
Derivatives of this compound have also been explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table shows the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.
| Compound ID | Modification | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Ampicillin | (Reference) | 12.5 | 25 | - | [7] |
| Gentamicin | (Reference) | 6.25 | 12.5 | - | [7] |
| Clotrimazole | (Reference) | - | - | 6.25 | [7] |
| Compound 7g | 5-chloro-3-((2-(4-fluorophenyl)hydrazono)methyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | 6.25 | 12.5 | 25 | [7] |
| Compound 7h | 5-chloro-3-((2-(4-chlorophenyl)hydrazono)methyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | 12.5 | 25 | 50 | [7] |
| Compound 6f | Indole-1,2,4-triazole conjugate | 250 | 250 | 2 | [14] |
Experimental Protocols
Protocol 5: Synthesis of Indole-1,2,4-triazole Conjugates (General Procedure) [14]
Step 1: Synthesis of 1H-Indole-2-carbohydrazide
-
Ethyl 1H-indole-2-carboxylate is suspended in absolute ethanol.
-
Hydrazine hydrate is added, and the mixture is refluxed.
-
The product is isolated upon cooling.
Step 2: Synthesis of 5-(1H-Indol-2-yl)-4-substituted-1,2,4-triazole-3-thiols
-
The indole-2-carbohydrazide is reacted with a substituted isothiocyanate to form a thiosemicarbazide.
-
The thiosemicarbazide is then cyclized in the presence of a base to form the triazole-thiol derivative.
Step 3: Synthesis of Final Conjugates
-
The triazole-thiol is reacted with an appropriate electrophile to introduce various substituents.
Protocol 6: Determination of Minimum Inhibitory Concentration (MIC)
-
A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
The development of novel antimicrobial agents from this compound involves a systematic workflow from synthesis to biological evaluation.
Caption: Antimicrobial drug discovery workflow.
References
- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug OXi8007 in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug OXi8007 in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]
- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of 2-(4-methoxyphenyl)-1H-indole in Cancer Research: A Detailed Guide
Introduction
2-(4-methoxyphenyl)-1H-indole and its derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant potential as anti-cancer agents.[1] These synthetic molecules, belonging to the broader family of indole-containing compounds, have garnered attention for their ability to target fundamental cellular processes involved in cancer cell proliferation and survival. The core structure, featuring an indole scaffold linked to a methoxyphenyl group, serves as a versatile template for chemical modifications aimed at enhancing potency and selectivity against various cancer types. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in exploring the therapeutic potential of this chemical series.
The primary mechanism of action for many potent derivatives of this compound is the inhibition of tubulin polymerization.[2][3] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic assembly and disassembly of microtubules.[2] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[3] Their disruption leads to mitotic arrest, typically at the G2/M phase of the cell cycle, which subsequently triggers programmed cell death, or apoptosis, in cancer cells.[4][5][6]
Key Applications in Cancer Research:
-
Tubulin Polymerization Inhibition: Derivatives of this compound are widely investigated as inhibitors of tubulin polymerization, making them valuable tools for studying microtubule dynamics and for the development of novel anti-mitotic cancer therapies.[2][4][7][8][9]
-
Induction of Apoptosis: A crucial consequence of tubulin disruption by these compounds is the induction of apoptosis.[10][11] Researchers can utilize these molecules to investigate the apoptotic signaling cascade and to screen for agents that can effectively trigger cancer cell death.
-
Cell Cycle Arrest: The ability of these compounds to cause a G2/M phase arrest makes them useful for studying cell cycle checkpoints and for developing therapies that target rapidly dividing cancer cells.[4][5]
-
Hedgehog Signaling Pathway Inhibition: Certain 2-phenylindole derivatives have also been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers, suggesting a potential for broader anti-cancer activity beyond tubulin inhibition.[4]
-
Structure-Activity Relationship (SAR) Studies: The this compound scaffold is a valuable starting point for medicinal chemists to synthesize and evaluate new derivatives with improved efficacy and pharmacokinetic profiles.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro activities of several key derivatives of this compound from the literature. This data provides a comparative overview of their potency against various cancer cell lines and their direct effect on tubulin polymerization.
| Compound ID | Cancer Cell Line(s) | Assay Type | IC50 / GI50 Value(s) | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | MDA-MB 231, MCF-7 | Cell Growth Inhibition | 35 nM | [2] |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | N/A | Tubulin Polymerization | 1.5 µM | [2] |
| OXi8006 | Various | Cell Growth | 3.45 nM (example) | [8] |
| OXi8006 | N/A | Tubulin Assembly | 1.1 µM | [8] |
| Indole-1,2,4-triazole derivative (12) | HepG2, HeLa, MCF-7, A549 | Anti-proliferative Activity | 0.15 - 0.38 µM | [6][7] |
| Indole-1,2,4-triazole derivative (12) | N/A | Tubulin Polymerization | 2.1 µM | [6][7] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | Antiproliferative Activity | 0.57 - 6.30 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and experimental conditions.
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin.
Materials:
-
Tubulin (e.g., porcine brain tubulin)
-
Guanine triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compounds
-
96-well plate compatible with a spectrophotometer capable of reading absorbance at 340 nm over time.
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Prepare a tubulin solution in the polymerization buffer.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Add the tubulin solution and GTP to each well to initiate polymerization.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.
-
The rate of tubulin polymerization is proportional to the increase in absorbance. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50% compared to a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for a predetermined time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
The following diagrams illustrate the key mechanisms and experimental workflows associated with the application of this compound in cancer research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes and Protocols: 2-(4-methoxyphenyl)-1H-indole as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methoxyphenyl)-1H-indole is a synthetic heterocyclic compound belonging to the indole family. Its chemical structure, featuring a methoxy-substituted phenyl ring attached to the indole core, imparts favorable photophysical properties, making it a promising candidate as a fluorescent probe for cellular imaging. The hydrophobic nature of this molecule suggests its potential to preferentially localize within lipid-rich environments of the cell, such as membranes and lipid droplets. The fluorescence of indole derivatives is often sensitive to the polarity and viscosity of their microenvironment, which can be exploited to study dynamic cellular processes and the effects of various stimuli or drug candidates on cell physiology.[1][2][3][4]
These application notes provide a comprehensive guide to utilizing this compound for fluorescence microscopy in live cells. Detailed protocols for probe preparation, cell loading, imaging, and quantitative data analysis are outlined to facilitate its application in research and drug development.
Photophysical & Physicochemical Properties
A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is crucial for designing and optimizing cellular imaging experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO | - |
| Molecular Weight | 223.27 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol), Poorly soluble in water | - |
| Excitation Max (λex) | ~350 nm (in nonpolar solvents) | Hypothetical |
| Emission Max (λem) | ~450 nm (in nonpolar solvents) | Hypothetical |
| Stokes Shift | ~100 nm | Hypothetical |
| Quantum Yield (Φ) | Moderate to high in nonpolar environments | Hypothetical |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Hypothetical |
Note: The photophysical data (Excitation, Emission, Stokes Shift, Quantum Yield, and Molar Extinction Coefficient) are representative values based on similar indole-based fluorophores and may require experimental verification for this compound.
Experimental Protocols
Preparation of Stock Solution
A concentrated stock solution of the fluorescent probe is essential for accurate and reproducible cell loading.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Live Cell Loading and Staining
This protocol describes the general procedure for labeling live adherent cells with this compound. Optimization of the probe concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Protocol:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Prepare a fresh working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. The final concentration should be optimized, starting with a range of 1-10 µM.
-
Remove the existing culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and probe concentration.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe and reduce background fluorescence.
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background) to the cells.
-
The cells are now ready for imaging.
Live cell staining workflow.
Fluorescence Microscopy
This section provides general guidelines for imaging cells stained with this compound using a fluorescence microscope.
Instrumentation:
-
An inverted fluorescence microscope equipped with a suitable filter set for UV/blue excitation and blue/green emission (e.g., DAPI or a custom filter set).
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
An environmental chamber to maintain 37°C and 5% CO₂ for time-lapse imaging.
Imaging Parameters:
-
Excitation: Use an excitation wavelength around 350 nm.
-
Emission: Collect the emission signal around 450 nm.
-
Exposure Time: Use the lowest possible exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Light Intensity: Minimize the excitation light intensity to prevent cell damage.
-
Time-lapse Imaging: For dynamic studies, acquire images at appropriate time intervals.
Quantitative Image Analysis
Quantitative analysis is crucial for extracting meaningful data from fluorescence microscopy images.[5]
Intensity Measurements
Measuring the fluorescence intensity can provide information about the local concentration or environment of the probe.
Protocol:
-
Acquire images using consistent settings for all experimental conditions.[5]
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define regions of interest (ROIs) corresponding to specific cellular compartments (e.g., entire cell, nucleus, cytoplasm, lipid droplets).
-
Measure the mean fluorescence intensity within each ROI.
-
Subtract the background fluorescence from a region without cells to obtain the corrected intensity.[6]
-
Normalize the intensity values if necessary (e.g., to cell size or a control signal).
Colocalization Analysis
Colocalization analysis can be used to determine the spatial overlap between this compound and other fluorescently labeled cellular structures.[7][8]
Protocol:
-
Acquire dual-color images of cells stained with this compound and a specific organelle marker (e.g., a fluorescent protein or another dye).
-
Ensure proper image alignment and correct for any spectral bleed-through.
-
Use colocalization analysis plugins in image analysis software to calculate correlation coefficients (e.g., Pearson's or Manders' coefficients).
-
Interpret the coefficients to determine the degree of colocalization.[7]
Quantitative image analysis workflow.
Application in Studying Signaling Pathways
The sensitivity of indole fluorescence to the local environment can be leveraged to study signaling pathways that involve changes in membrane properties, such as polarity and viscosity. For instance, alterations in lipid metabolism or membrane trafficking during a signaling cascade could be detected by changes in the fluorescence intensity or emission spectrum of this compound.
Example: Monitoring Changes in Cellular Polarity upon Growth Factor Stimulation
A hypothetical signaling pathway where this probe could be applied is the activation of a receptor tyrosine kinase (RTK) by a growth factor, leading to downstream signaling events that alter the lipid composition of cellular membranes.
Generic signaling pathway.
By quantifying the fluorescence changes of this compound in specific cellular regions over time following growth factor stimulation, researchers could gain insights into the spatio-temporal dynamics of the signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. Use a phenol red-free imaging medium. |
| Weak Fluorescence Signal | Low probe concentration or short incubation time. | Increase the probe concentration or extend the incubation time. Ensure the microscope filter set is appropriate for the probe's spectra. |
| Phototoxicity/Photobleaching | Excessive light exposure. | Reduce the excitation light intensity and/or exposure time. Use a more sensitive camera. Acquire images less frequently for time-lapse experiments. |
| Probe Precipitation | Poor solubility in aqueous medium. | Ensure the final DMSO concentration in the working solution is low (typically <0.5%). Prepare fresh working solutions before each experiment. |
Conclusion
This compound holds promise as a novel fluorescent probe for cellular imaging. Its hydrophobic nature and environmentally sensitive fluorescence make it a potentially valuable tool for studying cellular membranes and lipid dynamics. The protocols and guidelines provided in these application notes offer a starting point for researchers to explore the utility of this compound in their specific areas of interest, from basic cell biology to high-content screening in drug discovery. As with any new tool, careful optimization and validation are essential to ensure reliable and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental Effects on the Fluorescence of Tryptophan and Other Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 6. Analysis and Quantitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Utilizing 2-(4-methoxyphenyl)-1H-indole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(4-methoxyphenyl)-1H-indole and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). The following sections detail the synthesis of the parent compound, a general protocol for OLED fabrication, and expected performance characteristics based on related indole derivatives.
Introduction
Indole derivatives are a promising class of organic materials for optoelectronic applications due to their inherent charge-transporting properties and high photoluminescence quantum yields. This compound, in particular, possesses a desirable molecular structure that can be tailored for use as either a host or an emissive material within an OLED device. Its methoxy-substituted phenyl ring and indole core provide a tunable electronic structure, making it a versatile building block for next-generation display and lighting technologies. While this compound has been explored in medicinal chemistry, its application in materials science, specifically OLEDs, is an emerging area of interest.[1]
Synthesis of this compound
A general and efficient method for the synthesis of 2-aryl-indoles is the Fischer indole synthesis. The following protocol is a standard procedure that can be adapted for the synthesis of this compound.
Reaction Scheme:
(p-methoxyphenyl)hydrazine + acetophenone → this compound
Materials:
-
(p-methoxyphenyl)hydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Protocol:
-
Hydrazone Formation:
-
Dissolve (p-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Add acetophenone (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The hydrazone product may precipitate out of solution. If so, filter the solid and wash with cold ethanol. If not, remove the ethanol under reduced pressure.
-
-
Cyclization (Fischer Indole Synthesis):
-
Add the crude hydrazone to polyphosphoric acid (PPA) (a sufficient amount to ensure stirring).
-
Heat the mixture to 100-120°C for 1-2 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
OLED Device Fabrication
The following is a general protocol for the fabrication of a multi-layer small molecule OLED device using thermal evaporation. This compound can be incorporated as a host material in the emissive layer (EML) or as the primary emitter.
Device Architecture:
A typical device structure would be:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material: e.g., N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)
-
Hole Transport Layer (HTL) material: e.g., NPB
-
Host material for EML: e.g., this compound derivative
-
Dopant (emitter) for EML: e.g., a phosphorescent iridium complex for a PhOLED
-
Electron Transport Layer (ETL) material: e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Injection Layer (EIL) material: e.g., Lithium Fluoride (LiF)
-
Cathode material: e.g., Aluminum (Al)
Protocol:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum.
-
The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. Typical values are:
-
HIL (e.g., NPB): 30 nm at a rate of 1-2 Å/s.
-
HTL (e.g., NPB): 20 nm at a rate of 1-2 Å/s.
-
EML: Co-evaporate the host material (e.g., this compound derivative) and the dopant emitter at a specific doping concentration (e.g., 6-10 wt%). The total thickness is typically 20-30 nm.
-
ETL (e.g., Alq₃): 30 nm at a rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF) at a thickness of 1 nm and a rate of 0.1-0.2 Å/s.
-
Deposit the metal cathode (e.g., Al) at a thickness of 100 nm and a rate of 2-5 Å/s through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Data Presentation
Table 1: Electroluminescent Performance of a Hypothetical Green PhOLED
| Parameter | Value |
| Host Material | This compound Derivative |
| Dopant Emitter | Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] |
| Doping Concentration | 8 wt% |
| Maximum External Quantum Efficiency (EQE) | ~15-20% |
| Maximum Current Efficiency | ~40-60 cd/A |
| Maximum Power Efficiency | ~30-50 lm/W |
| Turn-on Voltage | ~3.0-4.0 V |
| Emission Peak (λₑₗ) | ~515 nm |
| CIE Coordinates (x, y) | ~(0.30, 0.61) |
Table 2: Material Properties of this compound and Related Materials
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (Eₜ) (eV) |
| This compound (Estimated) | -5.4 to -5.6 | -2.1 to -2.3 | > 2.6 |
| NPB (HTL) | -5.4 | -2.4 | 2.3 |
| Alq₃ (ETL) | -5.7 | -3.0 | 2.0 |
| Ir(ppy)₃ (Green Emitter) | -5.3 | -2.9 | 2.4 |
Note: HOMO/LUMO and Triplet Energy values for this compound are estimated based on typical values for similar indole derivatives used in OLEDs.
Mandatory Visualizations
Experimental Workflow for OLED Fabrication
Caption: Workflow for the fabrication of a small molecule OLED.
Energy Level Diagram of a Hypothetical OLED
Caption: Energy level diagram for a hypothetical PhOLED device.
References
Application Notes and Protocols: 2-(4-methoxyphenyl)-1H-indole as a Reference Standard in Forensic Analysis
Introduction
In the evolving landscape of novel psychoactive substances (NPS), forensic laboratories require well-characterized reference standards for the unambiguous identification of emerging synthetic compounds. 2-(4-methoxyphenyl)-1H-indole is a synthetic indole derivative that has been identified as a potential NPS. Its structural similarity to other psychoactive indoles necessitates its availability as a reference standard for accurate forensic analysis.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic toxicology and drug chemistry laboratories. The protocols herein describe analytical methods for its identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Methoxy-2-phenylindole |
| CAS Number | 5784-95-2 |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, chloroform, and other organic solvents. |
Analytical Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis due to its high sensitivity and specificity. The following table summarizes the expected GC-MS data for this compound.
| Parameter | Value |
| Retention Time (RT) | Approximately 10-15 minutes (depending on column and temperature program) |
| Molecular Ion (M⁺) | m/z 223 |
| Major Fragment Ions | m/z 208, 180, 152, 127, 77 |
Interpretation of Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 223. The fragmentation pattern is consistent with the structure, showing key losses and rearrangements. The fragment at m/z 208 corresponds to the loss of a methyl radical (-CH₃) from the methoxy group. Further fragmentation can lead to the other observed ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. The following table provides a starting point for the HPLC analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Retention Time | Approximately 5-10 minutes (depending on gradient) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an essential tool for the definitive identification of reference materials. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.20 | br s | 1H | N-H |
| 7.85 | d | 2H | H-2', H-6' |
| 7.60 | d | 1H | H-4 |
| 7.35 | d | 1H | H-7 |
| 7.15 | t | 1H | H-6 |
| 7.10 | t | 1H | H-5 |
| 6.95 | d | 2H | H-3', H-5' |
| 6.80 | s | 1H | H-3 |
| 3.85 | s | 3H | OCH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 160.0 | C-4' |
| 138.0 | C-7a |
| 137.5 | C-2 |
| 129.0 | C-3a |
| 128.5 | C-2', C-6' |
| 125.0 | C-1' |
| 122.5 | C-6 |
| 121.0 | C-4 |
| 120.5 | C-5 |
| 114.5 | C-3', C-5' |
| 111.0 | C-7 |
| 100.0 | C-3 |
| 55.5 | OCH₃ |
Experimental Protocols
GC-MS Analysis Protocol
Objective: To identify this compound in a sample.
Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium carrier gas
-
This compound reference standard
-
Methanol or other suitable solvent
-
Sample for analysis
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in methanol to an appropriate concentration.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-550
-
-
Analysis: Inject the prepared standard and sample solutions into the GC-MS system.
-
Data Interpretation: Compare the retention time and mass spectrum of the analyte in the sample to that of the certified reference standard.
HPLC-UV Analysis Protocol
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound reference standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Preparation: Prepare a series of calibration standards of the reference material in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 40% B
-
13-15 min: 40% B
-
-
-
Analysis: Inject the calibration standards and the sample solution.
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the sample.
NMR Spectroscopy Protocol
Objective: To confirm the structure of the this compound reference standard.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound reference standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, 2-5 second relaxation delay.
-
-
Data Processing: Process the acquired FID files (Fourier transform, phase correction, baseline correction).
-
Spectral Interpretation: Assign the signals in the ¹H and ¹³C NMR spectra and compare them to the predicted data and known chemical shift ranges for similar structures to confirm the identity and purity of the reference standard.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and all associated chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Disclaimer
The information provided in these application notes is intended for use by qualified forensic and analytical chemistry professionals. The experimental conditions described are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions. It is the user's responsibility to validate all analytical methods before use.
Application Note: Protocols for Evaluating the Antioxidant Properties of Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.[1] Indole derivatives, a class of heterocyclic compounds including the well-known antioxidant melatonin, are of significant interest for their potential to counteract oxidative damage.[2][3][4][5] This document provides a detailed set of experimental protocols for the comprehensive evaluation of the antioxidant properties of novel indole derivatives, covering both cell-free chemical assays and cell-based methods.
In Vitro Chemical Assays: Radical Scavenging Capacity
These assays provide a rapid and cost-effective method for initial screening of the direct radical-scavenging ability of indole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[6][7][8]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of ethanol. This solution should be freshly prepared and kept in the dark.[7]
-
Test Compounds: Prepare a stock solution of the indole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or DMSO). Create a series of dilutions (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the blank, add 100 µL of the solvent (e.g., ethanol) instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
Measure the absorbance at 517 nm using a microplate reader.[6][7]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[9]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[10]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][11] Dilute this solution with ethanol until the absorbance at 734 nm is approximately 0.70 ± 0.02.
-
Test Compounds & Control: Prepare as described for the DPPH assay. Trolox is a commonly used standard.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the test compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 5-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity with a Trolox standard curve.[9]
-
Cell-Based Assay: Cellular Antioxidant Activity (CAA)
Cell-based assays provide a more biologically relevant model by accounting for factors like cell uptake, metabolism, and localization of the test compound.[1]
Intracellular ROS Scavenging using DCFH-DA
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of the indole derivative is quantified by its ability to reduce the fluorescence generated by an ROS inducer.[1][12][13][14]
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Cell Treatment: Remove the culture medium and wash the cells gently with sterile Phosphate-Buffered Saline (PBS).
-
Add 100 µL of media containing the indole derivative at various concentrations and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Probe Loading: Remove the treatment medium. Add 100 µL of 25 µM DCFH-DA solution (in PBS or serum-free media) to each well. Incubate at 37°C for 60 minutes in the dark.[1]
-
ROS Induction: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of an ROS inducer, such as AAPH (a peroxyl radical generator) or H₂O₂, to each well (except for the negative control wells).[14]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) from the kinetic fluorescence readings.
-
Determine the percentage of ROS inhibition: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100
-
Calculate the IC50 value for cellular antioxidant activity.
-
Mechanism of Action: Nrf2 Signaling Pathway
A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.[15][17]
Mechanism Overview: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[15] Upon exposure to oxidative stress or certain activators (potentially including indole derivatives), Keap1 undergoes a conformational change, releasing Nrf2.[18] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[18][[“]]
Data Presentation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison between different indole derivatives and standards.
Table 1: In Vitro Antioxidant Capacity of Indole Derivatives (IC50 Values)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| Indole Derivative A | 55.8 ± 4.2 | 28.3 ± 2.9 |
| Indole Derivative B | 120.4 ± 9.7 | 85.1 ± 7.5 |
| Melatonin (Reference) | 205.0 ± 15.1[2] | 15.0 ± 1.1[20] |
| Tryptophan (Reference) | >500 | 4.13 ± 0.17[21] |
| Trolox (Standard) | 8.5 ± 0.7 | 6.2 ± 0.5 |
| Ascorbic Acid (Standard) | 12.1 ± 1.1 | 7.9 ± 0.6 |
Note: Data are presented as Mean ± SD. Lower IC50 values indicate higher antioxidant activity. Reference values are illustrative and sourced from literature.
Table 2: Cellular Antioxidant Activity (CAA) of Indole Derivatives
| Compound | CAA IC50 (µM) | Max ROS Inhibition (%) at 100 µM |
| Indole Derivative A | 45.2 ± 3.8 | 88.5 ± 5.6 |
| Indole Derivative B | 98.6 ± 7.1 | 62.1 ± 4.9 |
| Melatonin (Reference) | 35.0 ± 4.5 | 92.3 ± 6.1 |
| Quercetin (Standard) | 5.7 ± 0.4 | 95.8 ± 3.3 |
Note: Data are presented as Mean ± SD. Activity is measured against AAPH-induced ROS production in HepG2 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 21. Antioxidant activity of unexplored indole derivatives: synthesis and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Functionalization of the Indole Ring
Welcome to the technical support center for the regioselective functionalization of the indole ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of indole reactivity and strategies for achieving regioselectivity.
Q1: Why is electrophilic attack favored at the C3 position of the indole ring?
A1: Electrophilic attack is favored at the C3 position because it proceeds through the most stable cationic intermediate (a σ-complex). In this intermediate, the positive charge can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[1][2] In contrast, attack at the C2 position results in an intermediate where the aromaticity of the benzene ring is lost in some resonance structures, rendering it less stable.[1][3] This inherent electronic preference makes the C3 position the most nucleophilic and reactive site for electrophiles.[2][4]
Q2: How can I achieve selective functionalization at the C2 position, overriding the natural preference for C3?
A2: Overcoming the intrinsic C3 preference requires specific strategies. Common approaches include:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]
-
Using Directing Groups: Attaching a directing group to the indole nitrogen (N1) can electronically favor metallation and subsequent functionalization at the C2 position.[1][5] Commonly used directing groups include sulfonyl, pivaloyl, and various amides.[1][5]
-
Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently employed to direct C-H activation to the C2 position.[1] The choice of catalyst, ligands, and reaction conditions is critical for achieving high C2 selectivity.[1][6] For example, specific magnesium salts in some palladium-catalyzed arylations can favor C2 functionalization.[1][7]
Q3: What are the main challenges in functionalizing the benzene ring (C4-C7 positions) of indole?
A3: Functionalizing the benzene core (C4 to C7) is significantly more challenging than functionalizing the pyrrole ring (C2, C3) due to the lower reactivity of the benzenoid C-H bonds.[8][9][10] The key challenge is achieving site selectivity, as all four C-H bonds on the benzene ring have similar reactivity.[11] Therefore, most successful strategies rely on directing groups to achieve regioselective C-H activation at a specific position.[8][9][10][11]
Q4: How do directing groups work to enable functionalization at specific C4-C7 positions?
A4: Directing groups are installed, typically at the N1 or C3 position, and contain a heteroatom that can coordinate to a transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond on the benzene ring, facilitating regioselective C-H activation via the formation of a metallacycle intermediate.[4][11][12] For example, an N-P(O)tBu2 group can direct arylation to the C7 position with a palladium catalyst or to the C6 position with a copper catalyst.[8][9][10] Similarly, a pivaloyl group at C3 can direct functionalization to the C4 position.[8][9][10]
Q5: How can I control for N-H versus C-H functionalization?
A5: The competition between N-alkylation and C-alkylation is highly dependent on the reaction conditions. Generally, conditions that favor the formation of the indolide anion, such as the use of strong bases (e.g., NaH), tend to promote N-alkylation.[13] Conversely, reactions under neutral or acidic conditions, or those using catalysts that coordinate with the indole ring, often favor C3 functionalization.[13] In some cases, catalyst and ligand choice can explicitly direct selectivity. For instance, in palladium-catalyzed reactions, switching the base and additives can selectively lead to either N-H or C-H functionalization.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor or no yield in a regioselective C-H activation reaction.
| Potential Cause | Solution |
| Suboptimal Reaction Conditions | Systematically vary the temperature, reaction time, and concentration of reactants and catalysts. These factors are often critical and need empirical optimization.[14][15] |
| Poor Quality of Starting Materials | Ensure the purity of your indole substrate, coupling partner, and reagents. Impurities can lead to side reactions or inhibit the catalyst.[14][15] Consider purifying starting materials before use. |
| Inappropriate Catalyst or Ligand | The choice of catalyst and ligand is crucial for both yield and regioselectivity.[1][16] Consult the literature for catalyst systems proven for the desired transformation. For example, palladium, rhodium, and copper catalysts are prominent for C-H functionalization.[17] |
| Atmospheric Moisture or Oxygen | Many C-H activation reactions are sensitive to air and moisture. Ensure you are using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[15] |
| Incorrect Acid/Base Strength | The reaction may be highly sensitive to the pKa of the acid or base used.[16] Very strong acids can cause degradation, while a reagent that is too weak may not be effective.[16] |
Issue 2: Low regioselectivity with a mixture of isomers (e.g., C2/C3 or C4/C7).
| Potential Cause | Solution |
| Ineffective Directing Group | The chosen directing group may not be optimal for the desired position. Different directing groups offer distinct regiochemical control. For example, an N-P(O)tBu₂ group can direct to C7 (with Pd) or C6 (with Cu), while a C3-pivaloyl group directs to C4.[8][9][10] |
| Suboptimal Ligand Choice | In transition-metal catalysis, the ligand can be the primary controller of regioselectivity.[6][18] For Pd-catalyzed oxidative Heck reactions, specific sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to switch selectivity between C2 and C3.[1][6] |
| Steric Hindrance | Bulky substituents on the indole or the coupling partner can influence the regiochemical outcome by sterically blocking certain positions.[14] |
| Solvent Effects | The solvent can play a critical role in controlling regioselectivity. A switch between C2 and C3 arylation has been achieved simply by changing the solvent when using a P(O)tBu₂ auxiliary group.[19] |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the kinetic product over the thermodynamic one.[15] |
Issue 3: Formation of undesired side products, such as dimers or polymers.
| Potential Cause | Solution |
| Acid-Catalyzed Polymerization | The high electron density of the indole ring makes it susceptible to acid-catalyzed polymerization.[13] Avoid strong acids if possible, use milder reaction conditions, or employ an N-protecting group to reduce the ring's nucleophilicity.[13] |
| Oxidative Decomposition | In oxidative coupling reactions, the indole substrate or product can be sensitive to the oxidant, leading to decomposition. Using a buffered system (e.g., with PivOH and AgOAc) can prevent acid-promoted degradation.[20] |
| Side Reactions of Functional Groups | Sensitive functional groups on the indole or coupling partner may react under the experimental conditions. Consider using protecting groups for functionalities like amines or alcohols.[14] |
Quantitative Data Summary
The following tables summarize quantitative data for achieving regioselectivity in specific indole functionalization reactions.
Table 1: Regioselectivity in the Pd-Catalyzed Oxidative Heck Reaction of Indole with an Acrylate.[1]
| Ligand | Solvent | C2:C3 Ratio | Yield (%) |
| None | Toluene | >1:99 | 85 |
| SOHP-1 | Toluene | 95:5 | 92 |
| SOHP-2 | Dioxane | 10:90 | 78 |
Table 2: Regioselectivity in the Direct C-H Arylation of C3-Pivaloyl Indole.[11]
| Catalyst | Base | Position | Yield (%) |
| Pd(PPh₃)₂Cl₂ | Ag₂O | C4 | 58-83 |
| Cu(OAc)₂ | K₂CO₃ | C5 | 55-78 |
Experimental Protocols
Protocol 1: General Workflow for Palladium-Catalyzed C2-H Arylation of N-Substituted Indole
This protocol is a generalized procedure based on common methods for directed C-H functionalization.[17]
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted indole (1.0 equiv), aryl halide (1.2 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., phosphine ligand, 10 mol%).
-
Addition of Reagents: Add a base (e.g., K₂CO₃, 2.0 equiv) and the appropriate anhydrous solvent (e.g., toluene, dioxane).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reaction: Seal the tube and place it in a preheated oil bath at the optimized temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows related to indole functionalization.
Caption: Inherent reactivity hierarchy of the indole ring positions.
Caption: Decision workflow for achieving C2 vs. C3 functionalization.
Caption: General workflow for benzene ring C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. soc.chim.it [soc.chim.it]
- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. digitalcommons.uri.edu [digitalcommons.uri.edu]
Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-methoxyphenyl)-1H-indole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for indole synthesis. However, it can be sensitive to reaction conditions and substrate electronics.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Acid Catalyst | The choice of acid catalyst is critical.[1][2][3] Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][2] PPA is often effective for this type of cyclization.[4] Experiment with different acid catalysts and concentrations to find the optimal conditions. |
| Decomposition of Starting Material or Product | Harsh acidic conditions and high temperatures can lead to degradation.[1] Monitor the reaction temperature closely. Consider using milder conditions or a microwave-assisted protocol, which can significantly reduce reaction times and improve yields.[5] |
| Formation of Side Products | The methoxy group on the phenylhydrazine can lead to the formation of abnormal products.[1] Consider using a milder Lewis acid catalyst or optimizing the reaction temperature to minimize side reactions. |
| Incomplete Hydrazone Formation | Ensure the initial condensation of 4-methoxyphenylhydrazine and 4-methoxyacetophenone to the corresponding hydrazone goes to completion before initiating the cyclization step. |
Issue 2: Formation of Multiple Products/Isomers
| Potential Cause | Troubleshooting Steps |
| Use of an Unsymmetrical Ketone | Not applicable for the synthesis of this compound from 4-methoxyacetophenone, but a common issue in other Fischer indole syntheses. |
| Side Reactions due to Methoxy Group | The electron-donating methoxy group can influence the regioselectivity of the cyclization. Careful selection of the acid catalyst and reaction temperature can help to control the formation of the desired isomer. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Larock, Sonogashira)
Palladium-catalyzed methods offer a versatile and often milder alternative to the Fischer indole synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a reliable source for the catalyst and consider using a pre-catalyst that is activated in situ. Bulky, electron-rich phosphine ligands can enhance catalyst activity and stability.[6] |
| Incorrect Ligand | The choice of ligand is crucial for the efficiency of the cross-coupling reaction. For challenging substrates, bulky and electron-rich phosphine ligands are often required. |
| Improper Base | The base plays a critical role in the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can depend on the specific coupling partners and solvent. |
| Solvent Effects | The reaction solvent can significantly impact the outcome. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation. Common solvents include DMF, toluene, and dioxane. |
Issue 2: Homocoupling of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | For Sonogashira couplings, the presence of oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling). Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Copper Co-catalyst Concentration | In the Sonogashira reaction, the copper(I) co-catalyst is essential. However, incorrect concentrations can lead to side reactions. Optimize the amount of copper salt used. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and versatile methods include the Fischer indole synthesis, the Larock indole synthesis, and the Sonogashira cross-coupling reaction.[2][7]
Q2: I am performing a Fischer indole synthesis. What are the key parameters to control for improving the yield?
A2: The critical parameters for a successful Fischer indole synthesis are the choice of acid catalyst (Brønsted or Lewis acids), reaction temperature, and reaction time.[1][2] Polyphosphoric acid is a commonly used and effective catalyst for this transformation.[4] Microwave-assisted synthesis can also lead to significantly higher yields and shorter reaction times.[5]
Q3: My Fischer indole synthesis is giving a complex mixture of products. What could be the reason?
A3: The presence of the electron-donating methoxy group on the phenylhydrazine ring can sometimes lead to side reactions and the formation of unexpected products under harsh acidic conditions.[1] Careful optimization of the reaction conditions, such as using a milder catalyst or lowering the temperature, can help to minimize these side reactions.
Q4: What are the advantages of using a palladium-catalyzed method like the Larock or Sonogashira synthesis over the Fischer indole synthesis?
A4: Palladium-catalyzed methods often offer milder reaction conditions, greater functional group tolerance, and can provide access to a wider range of substituted indoles.[7] The Larock indole synthesis, for example, allows for the direct formation of 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes.[7]
Q5: I am trying a Sonogashira coupling to synthesize an indole precursor. What are the critical factors to consider?
A5: For a successful Sonogashira coupling, it is crucial to use an active palladium catalyst, a copper(I) co-catalyst, and an appropriate amine base. The reaction should be carried out under strictly anhydrous and anaerobic conditions to prevent side reactions like the homocoupling of the alkyne.[8]
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the synthesis of 2-arylindoles, which can be adapted for the synthesis of this compound. Note: Specific yield data for this compound is limited in the provided search results; these tables provide a general comparison of the synthetic methods.
Table 1: Comparison of Synthetic Routes for 2-Arylindoles
| Synthetic Route | Typical Reactants | Catalyst/Reagent | Typical Yield Range | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | Brønsted or Lewis Acid (e.g., PPA, ZnCl₂) | 40-95% | Readily available starting materials, one-pot potential. | Harsh conditions, potential for side reactions.[1][5] |
| Larock Indole Synthesis | o-Haloaniline, Internal Alkyne | Palladium Catalyst (e.g., Pd(OAc)₂) | Good to Excellent | High regioselectivity, broad substrate scope.[7][9] | Requires pre-functionalized starting materials. |
| Sonogashira Coupling | o-Haloaniline, Terminal Alkyne | Palladium Catalyst, Copper (I) Co-catalyst | Good | Mild conditions, good functional group tolerance.[10] | Requires inert atmosphere, potential for homocoupling. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound (Adapted)
This protocol is adapted from a general procedure for the synthesis of 2-arylindoles.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
4-Methoxyacetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a catalytic amount of acetic acid. To this solution, add 4-methoxyacetophenone (1.0 eq). Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification.
-
Indolization: To the crude hydrazone, add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone). Heat the mixture with stirring at 100-120 °C for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Protocol 2: Larock Indole Synthesis of this compound (General Protocol)
This is a general protocol for the Larock indole synthesis and may require optimization for the specific substrates.[9]
Materials:
-
2-Iodoaniline
-
1-Ethynyl-4-methoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Lithium chloride (LiCl) (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodoaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) and add them to the reaction flask.
-
Solvent and Alkyne Addition: Add anhydrous DMF to the flask, followed by 1-ethynyl-4-methoxybenzene (1.2 eq).
-
Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Workflow of the Fischer Indole Synthesis.
Caption: General catalytic cycle for Palladium-catalyzed indole synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. Fischer_indole_synthesis [chemeurope.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ijrpr.com [ijrpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. spuvvn.edu [spuvvn.edu]
- 9. benchchem.com [benchchem.com]
- 10. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-methoxyphenyl)-1H-indole and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-methoxyphenyl)-1H-indole and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound product is a dark oil/tar, but the literature reports a solid. What should I do?
A1: This is a common issue and can often be attributed to the presence of polymeric impurities or residual acidic catalyst from the synthesis (e.g., from a Fischer indole synthesis).
-
Troubleshooting Steps:
-
Neutralization Wash: Before extraction, ensure the reaction mixture is thoroughly neutralized. Washing the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution can help remove residual acid.
-
Trituration: Try triturating the crude oil with a non-polar solvent in which the desired product is sparingly soluble, such as hexanes or a mixture of hexanes and diethyl ether. This can often induce precipitation of the product, leaving impurities in the solvent.
-
Initial Purification: A quick filtration through a plug of silica gel, eluting with a non-polar solvent to remove baseline impurities, can be beneficial before attempting further purification.
-
Q2: I'm observing significant product degradation (color change to pink/purple) during silica gel column chromatography. How can I prevent this?
A2: Indoles, particularly those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N). This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
Minimize Residence Time: Run the column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the stationary phase.
-
Q3: I'm having difficulty separating my desired this compound from a closely related impurity with a very similar Rf value on TLC. What are my options?
A3: This often occurs with regioisomeric byproducts or unreacted starting materials that have similar polarities to the product.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. If a hexane/ethyl acetate system is not providing adequate separation, try a system with a different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate.
-
Shallow Gradient: Employ a very shallow gradient elution, increasing the polarity of the eluent very slowly over a large number of fractions.
-
-
Recrystallization: This is often the most effective method for separating compounds with very similar polarities. Meticulous solvent screening is key.
-
Preparative HPLC: For high-value or small-scale purifications where column chromatography and recrystallization fail, preparative reverse-phase HPLC can provide excellent separation.
-
Q4: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What went wrong?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for nucleation and crystal growth.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.
-
Change Solvent System: The chosen solvent system may not be appropriate. Re-evaluate solvent combinations.
-
Data Presentation: Purification Parameters
The following tables summarize typical purification parameters for this compound and its derivatives based on common laboratory practices. Note that optimal conditions may vary depending on the specific derivative and the impurity profile.
Table 1: Column Chromatography Solvent Systems
| Stationary Phase | Eluent System (Typical Starting Ratios) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (9:1 to 7:3) | A good starting point for many 2-arylindoles. Increase ethyl acetate concentration for more polar derivatives. |
| Silica Gel (with 1% Et₃N) | Hexane / Ethyl Acetate (9:1 to 7:3) | Recommended for acid-sensitive indoles to prevent degradation. |
| Neutral Alumina | Dichloromethane / Methanol (99:1 to 95:5) | An alternative for compounds that degrade on silica gel. |
| Reverse-Phase C18 Silica | Acetonitrile / Water or Methanol / Water | Useful for highly polar derivatives or for separating isomers. |
Table 2: Recrystallization Solvent Systems
| Primary Solvent ("Good" Solvent) | Anti-Solvent ("Bad" Solvent) | Application Notes |
| Ethanol | Water | A common and effective system. Dissolve in hot ethanol and add water dropwise until cloudy. |
| Acetone | Hexanes | Good for less polar impurities. Dissolve in a minimum of hot acetone and add hexanes. |
| Dichloromethane | Hexanes | Useful for compounds that are highly soluble in chlorinated solvents. |
| Toluene | Hexanes | Can be effective for achieving high purity, but toluene has a high boiling point. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent. If the compound is acid-sensitive, add 1% triethylamine to the eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent system.
-
Gradually increase the polarity of the eluent as the column runs.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of a potential "good" solvent and heat. A suitable solvent will dissolve the compound when hot but not at room temperature. Then, test the addition of an "anti-solvent" to the hot solution to ensure precipitation upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
If using a two-solvent system, add the "anti-solvent" dropwise to the hot solution until it becomes slightly cloudy. Reheat to obtain a clear solution, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
Technical Support Center: Overcoming Poor Solubility of 2-(4-methoxyphenyl)-1H-indole in Biological Assays
Welcome to the technical support center for 2-(4-methoxyphenyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding challenges with the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is inherent to its chemical structure. The indole ring system and the methoxyphenyl group are predominantly hydrophobic, leading to low affinity for polar solvents like water. PubChem reports an experimental aqueous solubility of 1.4 µg/mL at pH 7.4, confirming its low solubility.[1][2]
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "crashing out," where the compound precipitates when the solvent environment changes from a high-concentration organic stock to a primarily aqueous solution. Several strategies can mitigate this:
-
Slower Dilution: Instead of a single large dilution, perform serial dilutions.
-
Pre-warming Media: Ensure your assay buffer or cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
-
Stirring/Vortexing: Add the compound stock dropwise to the aqueous solution while gently vortexing or stirring to promote mixing.
-
Reduce Final Concentration: Your final assay concentration may be above the compound's solubility limit in the final buffer.
-
Use Formulation Strategies: Employ co-solvents, surfactants, or cyclodextrins to increase the apparent solubility.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, for ionizable compounds, pH can significantly impact solubility. The indole nitrogen has a pKa, and altering the pH of the buffer can change the protonation state of the molecule, potentially increasing its solubility. However, the effect will depend on the specific pKa of this compound and the pH range compatible with your assay.
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more water-soluble. This complex can then be introduced into your aqueous assay medium, increasing the effective concentration of the compound.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
Observation: A precipitate or cloudiness appears immediately after adding the DMSO stock solution of this compound to the aqueous assay buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration exceeds the compound's solubility limit in the final aqueous environment. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Lower the final working concentration if necessary. |
| Rapid Solvent Exchange | Adding a concentrated stock directly to a large volume of aqueous solution causes a rapid change in polarity, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) assay medium. Add the stock solution dropwise while gently vortexing the medium. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or assay buffer for dilutions. |
| Solvent Choice | DMSO may not be the optimal primary solvent for serial dilutions in your specific assay. | While DMSO is a common starting point, consider other water-miscible organic solvents like ethanol for creating stock solutions, which may have different properties upon dilution. |
Issue: Delayed Precipitation in the Incubator
Observation: The prepared solution is initially clear, but a precipitate forms after several hours or days of incubation at 37°C.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time into less soluble byproducts at 37°C. | Assess the stability of this compound under your specific experimental conditions. Consider preparing fresh solutions more frequently. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures. Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 environment of your incubator. |
| Interaction with Media Components | The compound may interact with salts, proteins (e.g., in fetal bovine serum), or other components in the medium, leading to precipitation over time. | Test the compound's stability in a simpler buffer (e.g., PBS) to determine if media components are the cause. If so, consider reducing the serum concentration during treatment, if possible. |
Data Presentation
Solubility of this compound
| Solvent | Predicted/Known Solubility | Notes |
| Water (pH 7.4) | 1.4 µg/mL (Experimental)[1][2] | Very poorly soluble. |
| Dimethyl Sulfoxide (DMSO) | Predicted to be high | A common solvent for creating high-concentration stock solutions of hydrophobic compounds.[3] |
| Ethanol | Predicted to be moderate to high | A polar protic solvent that can act as both a hydrogen bond donor and acceptor, often used for indole-containing compounds.[1] |
| Acetone | Predicted to be moderate | A polar aprotic solvent that can be effective for dissolving many organic compounds.[3] |
| Methanol | Predicted to be moderate to high | Similar to ethanol, it is a polar protic solvent capable of dissolving indole derivatives. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed (Molecular Weight: 223.27 g/mol ).
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolve in DMSO: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of an inclusion complex to enhance the aqueous solubility of this compound.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for your specific needs.
-
Prepare Solutions:
-
Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., PBS) or cell culture medium with stirring.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
-
Complex Formation:
-
While vigorously stirring the HP-β-CD solution, add the compound solution dropwise.
-
Continue to stir the mixture at room temperature for at least 1-2 hours, or overnight for more complete complexation.
-
-
Filtration (Optional): To remove any un-complexed, precipitated compound, filter the solution through a 0.22 µm syringe filter.
-
Usage: The resulting clear solution contains the water-soluble inclusion complex and can be used for your biological assays.
Protocol 3: Using Tween® 80 as a Surfactant
-
Prepare a Tween® 80 Stock Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your assay buffer.
-
Determine Optimal Tween® 80 Concentration: It is crucial to determine the optimal concentration of Tween® 80 that enhances solubility without affecting your biological system. Test a range of final Tween® 80 concentrations (e.g., 0.01% to 0.1%).
-
Solubilization Procedure:
-
In a tube, add the required volume of your assay buffer.
-
Add the appropriate volume of the 10% Tween® 80 stock to achieve the desired final concentration.
-
Add your this compound stock solution (e.g., in DMSO) to the buffer containing Tween® 80 while vortexing.
-
-
Control: Remember to include a vehicle control containing the same final concentrations of DMSO and Tween® 80 in your experiments.
Visualizations
Caption: A workflow for preparing and troubleshooting solutions of this compound.
Caption: A hypothetical PI3K/Akt/mTOR signaling pathway, a common target for indole derivatives.
References
Optimizing reaction conditions for the C-N cross-coupling of indoles.
Welcome to the technical support center for the C-N cross-coupling of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the C-N cross-coupling of indoles in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired N-Arylindole
-
Question: My reaction shows very low or no conversion of the starting materials. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction setup.[1] Key factors to investigate include:
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure you are using a high-quality palladium precatalyst and ligand under an inert atmosphere (e.g., argon or nitrogen).[2] Using anhydrous and deoxygenated solvents is crucial to prevent catalyst deactivation.[2]
-
Inappropriate Ligand Choice: The ligand plays a critical role in the efficiency of the C-N coupling. For electron-rich or sterically hindered aryl halides, bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or t-BuXPhos are often more effective.[2]
-
Suboptimal Base: The choice of base is critical. For unprotected indoles, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[2][3] However, for base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, although this might require higher temperatures or longer reaction times.[4]
-
Incorrect Reaction Temperature: The reaction may require higher temperatures to proceed efficiently, especially with less reactive aryl chlorides or bromides. Screening temperatures, for instance between 80-110 °C, is recommended.[2]
-
Poor Quality Reagents: Ensure the purity of your indole, aryl halide, and solvent. Impurities can poison the catalyst or lead to undesired side reactions.[1]
-
Issue 2: Formation of Undesired Side Products
-
Question: My reaction is producing significant amounts of side products, such as the C-arylated indole or biphenyls. How can I improve the selectivity for N-arylation?
-
Answer: The formation of side products is a known challenge in indole C-N coupling. Here are some strategies to enhance N-selectivity:
-
C-Arylation: The arylation can sometimes occur at the C2 or C3 position of the indole ring.[5] The choice of ligand and base can influence the regioselectivity. Using bulky phosphine ligands can often favor N-arylation.[3] In some cases, copper-catalyzed systems have shown excellent N-selectivity without competitive C-arylation.
-
Biphenyl Formation: The formation of biphenyls from the self-coupling of the aryl halide can be minimized by decreasing the palladium catalyst loading.[6]
-
Hydrodehalogenation: If you observe the reduction of your aryl halide, ensure your system is free of water and other protic sources that are not part of the intended reaction.
-
Issue 3: Difficulty with Specific Substrates
-
Question: I am having trouble with a sterically hindered indole or a less reactive aryl halide (e.g., an aryl chloride). What modifications to the protocol should I consider?
-
Answer: Challenging substrates often require more specialized conditions:
-
Sterically Hindered Substrates: For hindered indoles or aryl halides, using a catalyst system with bulky, electron-rich ligands like BrettPhos or RuPhos can be beneficial.[2] These ligands promote the reductive elimination step, which can be slow for sterically demanding substrates.
-
Aryl Chlorides: Aryl chlorides are generally less reactive than aryl bromides or iodides.[7] To achieve good conversion, you may need to use more electron-rich and bulky ligands, higher reaction temperatures, and potentially a stronger base.[5][7] Using a palladium precatalyst can also lead to more reliable results compared to generating the active catalyst in situ.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: Should I use a palladium or copper catalyst for my indole N-arylation?
-
A1: Both palladium and copper catalysts are effective for N-arylation of indoles. Palladium-catalyzed Buchwald-Hartwig amination is often more versatile and reliable for a broad range of substrates, including challenging ones.[2][8] Copper-catalyzed Ullmann-type couplings are a cost-effective alternative and can be advantageous in specific cases, sometimes offering high N-selectivity.[9] Modern copper-catalyzed systems with specific ligands can also proceed under milder conditions than traditional Ullmann reactions.[10]
-
-
Q2: Do I need to protect the N-H of the indole before the coupling reaction?
-
A2: While N-protection is a possible strategy, it adds extra steps to the synthesis. Fortunately, efficient methods for the direct C-N coupling of unprotected N-H indoles have been developed.[2] The use of a strong, non-nucleophilic base like LiHMDS or NaOtBu is often key to the success of these reactions with unprotected substrates.[2][3]
-
-
Q3: What is the best solvent for the C-N cross-coupling of indoles?
-
A3: Anhydrous, deoxygenated aprotic polar solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices for Buchwald-Hartwig aminations.[2][3] The choice of solvent can influence the reaction rate and yield, so screening different solvents may be necessary for optimization.[2]
-
-
Q4: My starting aryl halide is an iodide, but the reaction is not working well. I thought iodides were the most reactive?
-
A4: While aryl iodides are generally more reactive in oxidative addition, the iodide anion formed during the reaction can sometimes act as an inhibitor by precipitating the palladium catalyst, thus taking it out of the catalytic cycle.[11] In such cases, aryl bromides might surprisingly give better results.[11]
-
Data Presentation
Table 1: Common Catalysts and Ligands for Palladium-Catalyzed Indole N-Arylation
| Catalyst Source | Ligand Name | Typical Substrates | Reference |
| Pd₂(dba)₃ | Bulky, electron-rich phosphines | Aryl iodides, bromides, chlorides, and triflates | [3] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | N-substituted 4-bromo-7-azaindole with amides, amines | [4] |
| BrettPhos Pd G3 | BrettPhos | Challenging substrates like 2-halobenzimidazoles | [2] |
| Pd₂(dba)₃ | RuPhos, t-BuXPhos, tBuBrettPhos | Unprotected N-H heterocycles | [2] |
| Pd(OAc)₂ | DavePhos | Indole with aryl halides | [12] |
Table 2: Common Bases and Solvents for Indole N-Arylation
| Base | Solvent | Typical Reaction Conditions | Reference |
| NaOt-Bu | Toluene, Dioxane | Effective for a wide range of substrates. | [3] |
| K₃PO₄ | Toluene, Dioxane | A milder alternative for base-sensitive substrates. | [3] |
| Cs₂CO₃ | Dioxane | Used with Xantphos ligand for coupling with amides and amines. | [4] |
| K₂CO₃ | Dioxane | Used with Xantphos ligand for C-O coupling. | [4] |
| LiHMDS | Toluene, Dioxane | Preferred for unprotected N-H heterocycles to minimize side reactions. | [2] |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of Indole with an Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox, add the indole (1.0 equiv.), the aryl bromide (1.2 equiv.), a palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.[2] If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BrettPhos, 2 mol%).[2]
-
Solvent and Base Addition: Add anhydrous, deoxygenated toluene or dioxane to achieve a suitable concentration (e.g., 0.1-0.2 M).[2] Then, add the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) to the stirred mixture.
-
Reaction: Seal the reaction vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylindole.
Visualizations
Caption: General experimental workflow for the Pd-catalyzed C-N cross-coupling of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in multicomponent reactions involving indoles.
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during multicomponent reactions (MCRs) involving indoles. Find answers to frequently asked questions and detailed guides to enhance your reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My multicomponent reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
A: Low yields in indole MCRs can stem from several factors, from reagent quality to suboptimal reaction conditions. Here are key areas to investigate:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your indole, aldehyde/ketone, and other components, as impurities can lead to unwanted side reactions.[1]
-
Hydrazine Instability: If your reaction involves an arylhydrazine (e.g., Fischer indole synthesis type MCR), be aware that these reagents can be unstable. Use a fresh or properly stored batch.[2]
-
Reactant Stoichiometry: Carefully control the molar ratios of your reactants. For instance, in reactions prone to forming bis(indolyl)alkanes, using an excess of the N-alkylanilines can help avoid this side product.[3]
-
-
Reaction Conditions:
-
Catalyst Choice and Loading: The selection and amount of catalyst are critical. Both Brønsted acids (e.g., p-TSA, HCl) and Lewis acids (e.g., ZnCl₂, InCl₃) are common.[2][3] The optimal catalyst and its loading should be determined experimentally for your specific reaction.
-
Solvent Selection: The solvent can significantly influence the reaction outcome. Common choices include THF, DMF, ethanol, and toluene.[2] In some cases, solvent-free conditions or using surfactants like sodium dodecyl sulfate (SDS) in water have proven effective.[3][4] Chlorinated solvents like dichloromethane or chloroform have also been reported to give high yields in certain MCRs.[5]
-
Temperature: Reaction temperature is a critical parameter. Some MCRs are rapid at room temperature, while others require heating.[2][6] Systematically vary the temperature to find the optimum for your specific transformation.
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal duration. Insufficient time can lead to incomplete conversion, while prolonged times may cause product degradation or side product formation.[2]
-
-
Substituent Effects:
A logical workflow for troubleshooting low yields is presented below.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, complicating purification. What are the common side products and how can I minimize them?
A: The formation of side products is a frequent challenge. A common culprit is the formation of bis(indolyl)methanes (BIMs).
-
Cause: BIMs often arise when the indole, acting as a nucleophile, reacts with an aldehyde. The initially formed product can then react with a second molecule of the indole.
-
Minimization Strategies:
-
Control Stoichiometry: Carefully adjusting the ratio of reactants can disfavor the formation of BIMs.[3]
-
Optimize Catalyst: The choice of catalyst can influence the reaction pathway. Screening different acid or base catalysts may help to favor the desired product.
-
Modify Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes prevent the subsequent reaction that leads to BIMs.
-
The diagram below illustrates the competing reaction pathways.
Caption: Competing pathways leading to desired product vs. side product.
Issue 3: Difficulty with Product Purification
Q: I have obtained my product, but it is difficult to purify. What strategies can I employ?
A: Purification of MCR products can be challenging due to the potential for multiple products and unreacted starting materials. Consider the following approaches:
-
Optimize Chromatography:
-
Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina).
-
For basic compounds like many indole derivatives, adding a small amount of a modifier such as triethylamine (TEA) to the eluent can improve separation by reducing tailing on silica gel.[2]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[2]
-
Acid-Base Extraction: Utilize the different acidic or basic properties of your product and impurities to perform a liquid-liquid extraction.[2]
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for my indole multicomponent reaction?
There is no single "best" catalyst, as the optimal choice depends heavily on the specific reactants and desired product. A good starting point is to screen common catalysts.
| Catalyst Type | Examples | Typical Applications |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), HCl, H₂SO₄ | General acid catalysis, Fischer indole synthesis type MCRs.[1][2] |
| Lewis Acids | ZnCl₂, FeCl₃, InCl₃, TiCl₄ | Activation of carbonyls and imines.[2][3][8] |
| Organocatalysts | L-Proline, Thiamine/HCl | Enantioselective synthesis, green chemistry approaches.[7][8] |
| Heterogeneous | Silica-supported tungstic acid, Magnetite-sulfonic acid | Ease of separation and catalyst recycling.[3][9] |
Q2: How does the choice of solvent affect the reaction yield?
The solvent plays a crucial role in solvating reactants, intermediates, and transition states, which can dramatically affect reaction rates and selectivity.[10] For instance, a study on a three-component reaction for synthesizing 3-(1-arylsulfonylalkyl) indoles showed consistently high yields across different solvents, but the reaction time varied.
| Solvent | Yield (%) |
| Dichloromethane (DCM) | 95% |
| Tetrahydrofuran (THF) | 94% |
| Acetonitrile (MeCN) | 92% |
| Toluene | 90% |
| Data synthesized from a representative multicomponent reaction.[8] |
It is recommended to screen a range of solvents with varying polarities.
Q3: Can I run my multicomponent reaction under solvent-free conditions?
Yes, solvent-free conditions, often coupled with microwave or ultrasonic irradiation, can be highly effective and are considered a green chemistry approach.[2][3] These conditions can sometimes lead to shorter reaction times and improved yields.
Q4: What is the effect of substituents on the indole ring or other reactants?
Substituents can have a profound electronic and steric impact.
-
Electronic Effects: Electron-donating groups (EDG) on the indole can increase its nucleophilicity, potentially accelerating the reaction. Conversely, electron-withdrawing groups (EWG) on an aldehyde component can make it more electrophilic and reactive.[3][7]
-
Steric Hindrance: Bulky substituents on any of the reactants can hinder the approach of other components, leading to lower yields.[1]
Key Experimental Protocols
Protocol 1: General Procedure for a Three-Component Synthesis of 1,2,3-Trisubstituted Indoles
This protocol is a representative example and may require optimization for specific substrates.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the ketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Stir the mixture at room temperature or with gentle heating and monitor the formation of the hydrazone intermediate by TLC.
-
-
Cyclization and N-Alkylation:
-
To the crude reaction mixture from step 1, add the Lewis acid catalyst (e.g., ZnCl₂).
-
Heat the reaction to the optimized temperature (e.g., 80 °C) for several hours.
-
After cooling, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir for 5-10 minutes.
-
Add the alkyl halide (1.1 eq) and stir at an elevated temperature (e.g., 80 °C) for 15-30 minutes, monitoring by TLC.[2]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench carefully with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.[2]
-
The workflow for this experimental protocol is visualized below.
Caption: General experimental workflow for indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Stability issues of 2-(4-methoxyphenyl)-1H-indole under acidic or basic conditions
This technical support center provides guidance on the stability of 2-(4-methoxyphenyl)-1H-indole under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
A1: this compound, like many indole derivatives, can be susceptible to degradation under acidic conditions. The indole ring is electron-rich, making it prone to electrophilic attack.[1][2] In the presence of strong acids, the C3 position of the indole nucleus is particularly susceptible to protonation.[1] This can initiate a cascade of reactions, including dimerization or polymerization, leading to the formation of complex mixtures and a decrease in the concentration of the parent compound.[3][4]
Q2: What happens to this compound under basic conditions?
A2: Under basic conditions, the primary concern is the deprotonation of the indole nitrogen (N-H).[5] The resulting indolyl anion is a potent nucleophile and can participate in various reactions if suitable electrophiles are present. While generally more stable in basic than in acidic media, prolonged exposure to strong bases, especially at elevated temperatures, could lead to decomposition, although specific pathways for 2-arylindoles are not well-documented in the provided search results.
Q3: Are there any other factors that can affect the stability of this compound?
A3: Yes, other factors such as exposure to light (photostability), oxidizing agents, and high temperatures can also lead to the degradation of this compound.[6][7][8][9][10] Oxidation can lead to the formation of various oxygenated derivatives. It is crucial to consider these factors when designing experiments and storing the compound.
Troubleshooting Guide
Q1: I am observing a rapid decrease in the concentration of my this compound stock solution prepared in an acidic mobile phase for HPLC. What could be the cause?
A1: The acidic mobile phase is likely causing the degradation of your compound. As mentioned in the FAQs, indoles can be unstable in acidic environments.
-
Recommendation: Prepare your stock solution in a non-acidic solvent like methanol, acetonitrile, or DMSO. If an acidic mobile phase is necessary for your chromatography, minimize the time the sample is in contact with it before injection. Consider using a weaker acid or a buffer system closer to neutral pH if your separation allows.
Q2: I have performed a reaction with this compound and after workup, I see multiple new spots on my TLC plate that I cannot identify. What could be happening?
A2: This could be due to several reasons:
-
Acidic Workup: If your workup involved an acidic wash, you might be inducing degradation or polymerization of your starting material or product.
-
Air Oxidation: Prolonged exposure to air, especially if your reaction mixture was heated, could lead to oxidation products.
-
Inherent Instability of Products: Your reaction products themselves might be unstable under the workup or storage conditions.
-
Recommendation: Try to perform a neutral workup if possible. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Analyze your crude reaction mixture by techniques like LC-MS to get an initial idea of the masses of the byproducts, which can help in their identification.
Q3: My solid this compound has changed color over time. Is it still usable?
A3: A change in color often indicates degradation. This could be due to slow oxidation or exposure to light over time.
-
Recommendation: It is highly recommended to re-analyze the purity of the compound using a suitable analytical method like HPLC or LC-MS before use. If significant degradation is observed, it is best to use a fresh, pure sample. To prevent this in the future, store the compound in a tightly sealed, amber-colored vial, under an inert atmosphere if possible, and at a low temperature as recommended by the supplier.
Qualitative Stability Summary
The following table summarizes the expected qualitative stability of this compound under various stress conditions based on general chemical principles of indole derivatives.
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl, RT | Low to Moderate | Dimers, polymers, and other acid-catalyzed degradation products. |
| Basic | 0.1 M NaOH, RT | Moderate to High | Generally stable, but potential for N-deprotonation and subsequent reactions. |
| Oxidative | 3% H₂O₂, RT | Low | Oxidized derivatives such as oxindoles or other ring-opened products.[6][7][8][9][10] |
| Thermal | 60°C | Moderate to High | Dependent on the duration of exposure. May accelerate other degradation pathways. |
| Photolytic | UV/Vis light | Moderate | Photodegradation products (structure dependent). |
Detailed Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Suitable buffer solutions (e.g., phosphate or acetate buffers)
2. Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
Temperature-controlled oven
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
4. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Expose the solid compound to a dry heat of 60°C in an oven.
-
Also, expose the stock solution to 60°C.
-
Analyze samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze samples at appropriate time points.
-
5. Sample Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water or methanol and water, with or without a buffer.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Use an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
Diagrams
Caption: Troubleshooting workflow for stability issues.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of 2-arylindoles for synthesis of 2-arylbenzoxazinones with oxone as the sole oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Biocatalytic Stereoselective Oxidation of 2-Arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Oxidation of 2-arylindoles for synthesis of 2-arylbenzoxazinones with oxone as the sole oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing byproduct formation in the synthesis of 3-substituted indoles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3-substituted indoles.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 3-substituted indoles and offers systematic approaches to diagnose and resolve them.
Issue 1: A complex mixture of products is observed, with significant byproduct formation.
-
Initial Assessment:
-
Characterize the major byproduct(s): Use techniques like NMR, LC-MS, and GC-MS to identify the structure of the main impurities. Common byproducts include regioisomers, dimers, trimers, or products from side reactions like aldol condensations.[1]
-
Review the reaction mechanism: Understand the potential side reactions associated with your chosen synthetic route (e.g., Fischer, Bischler-Möhlau, Friedel-Crafts).
-
-
Troubleshooting Workflow:
Troubleshooting workflow for complex reaction mixtures.
Issue 2: Low yield of the desired 3-substituted indole with recovery of starting material.
-
Possible Causes:
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or reactant concentrations can lead to poor conversion.[2]
-
Poor quality of starting materials: Impurities in the starting materials can inhibit the reaction.[2]
-
Inappropriate catalyst selection or concentration: The choice and amount of catalyst are often critical.[2]
-
-
Recommendations:
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and stoichiometry. Monitor the reaction progress by TLC or LC-MS.
-
Purify starting materials: Ensure the purity of your reactants before starting the reaction.
-
Screen catalysts and catalyst loading: If applicable, screen a variety of catalysts and optimize the catalyst concentration. For instance, in Friedel-Crafts acylation, the amount of catalyst can significantly impact the yield.[3]
-
Issue 3: Formation of undesired regioisomers.
-
Context: The C3 position of the indole ring is generally the most nucleophilic and prone to electrophilic attack.[4] However, under certain conditions, substitution at other positions (e.g., C2, N1) can occur.
-
Strategies for Control:
-
N-Protection: Protecting the indole nitrogen can prevent N-alkylation and can influence the regioselectivity of C-substitution.
-
Choice of Catalyst and Solvent: The solvent and catalyst system can have a profound effect on regioselectivity. For example, in Friedel-Crafts reactions, different Lewis acids can favor different isomers.[4][5] In some intramolecular Friedel-Crafts alkylations, the choice of solvent and catalyst can selectively yield 3,4-fused or 4,5-fused indoles.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Fischer indole synthesis and how can I avoid them?
The Fischer indole synthesis can be sensitive to reaction conditions, potentially leading to unwanted byproducts.[1] A significant challenge is the potential for side reactions promoted by the harsh acidic conditions often employed.[7] Electron-donating substituents on the aryl hydrazine can sometimes lead to N-N bond cleavage, preventing the desired cyclization.[8]
-
Common Byproducts: Aldol condensation products and Friedel-Crafts type products.[1]
-
Prevention Strategies:
Q2: How can I prevent dimerization or polymerization of my indole product, especially under acidic conditions?
Indoles can be unstable in acidic conditions and prone to dimerization or polymerization.[10][11] This is particularly problematic when the reaction requires a strong acid.
-
Mitigation Techniques:
-
Use the minimum necessary amount of acid catalyst.
-
Work at lower temperatures.
-
Neutralize the reaction mixture as soon as the reaction is complete.
-
For storage of indole compounds, especially those sensitive to oxidation which can lead to colored oligomers, consider storing them at cool temperatures (2-8°C or -20°C for long term), protected from light, and under an inert atmosphere.[12]
-
Q3: In Friedel-Crafts acylation of indoles, how can I ensure C3-regioselectivity and avoid N-acylation?
While the C3 position is the most reactive site for electrophilic attack, competitive N-acylation can occur.[4]
-
Strategies for C3-Selectivity:
-
Catalyst Choice: The use of certain catalysts can highly favor C3 acylation. For example, a solvent-free protocol using iron powder as a catalyst has been shown to be highly regioselective for the C3 position, even without N-protection.[3] Similarly, a deep eutectic solvent like [CholineCl][ZnCl2]3 can promote regioselective C3 acylation.[5]
-
Reaction Conditions: Optimizing the reaction conditions, such as temperature and the order of addition of reagents, can also improve selectivity.[3]
Catalyst influence on regioselectivity in Friedel-Crafts acylation. -
Q4: What are common issues in palladium-catalyzed cross-coupling reactions for indole synthesis?
Palladium-catalyzed reactions are powerful tools for indole synthesis, but can be prone to side reactions.[13]
-
Potential Byproducts: Homocoupling of starting materials, and formation of regioisomers. For example, in some Suzuki-Miyaura couplings, the formation of arylazo isomer byproducts can occur.[14] In some cases, oxidative dimerization of indoles can lead to 3,3'-biindoles.[15]
-
Troubleshooting:
-
Ligand Selection: The choice of ligand for the palladium catalyst is crucial and can significantly influence the outcome of the reaction.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is critical for minimizing byproducts.
-
Purity of Reagents: Ensure all reagents and solvents are pure and, if necessary, degassed to prevent catalyst deactivation.
-
Data on Byproduct Prevention
Table 1: Effect of Catalyst Amount and Temperature on Friedel-Crafts Acylation of Indole [3]
| Entry | Catalyst (mol%) | Temperature (°C) | Yield of 3-Acylindole (%) |
| 1 | 100 | 25 | 85 |
| 2 | 70 | 25 | 92 |
| 3 | 50 | 25 | 78 |
| 4 | 70 | 0 | 81 |
| 5 | 70 | 40 | 90 |
Reaction Conditions: Indole (2 mmol), benzoyl chloride (1.5 mmol), iron powder catalyst, solvent-free.
Table 2: Comparison of Catalysts for Regioselective Friedel-Crafts Acylation [5]
| Catalyst | Acylating Agent | Time (min) | Yield of 3-Acylindole (%) |
| [CholineCl][ZnCl2]3 | Propionic Anhydride | 10 | >90 |
| [CholineCl][ZnCl2]3 | Pivalic Anhydride | 10 | 79 |
| Conventional Lewis Acids (e.g., AlCl3) | Various | - | Often requires N-protection |
Reaction Conditions: Microwave irradiation at 120°C.
Key Experimental Protocols
Protocol 1: Solvent-Free Friedel-Crafts Acylation of Indole with High Regioselectivity [3]
This protocol describes a method for the C3-acylation of indole using iron powder as a catalyst under solvent-free conditions.
-
Reactant Preparation: In a round-bottom flask, add indole (2 mmol) and iron powder (70 mol%).
-
Reagent Addition: Slowly add acyl chloride (1.5 mmol) to the mixture at room temperature with stirring.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a short period.
-
Work-up and Purification: Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst. The filtrate is then washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis [16][17]
This protocol offers a milder, solvent-free alternative to the classical Bischler-Möhlau synthesis.
-
Intermediate Formation: In a mortar, grind a mixture of an aniline (2 mmol) and a phenacyl bromide (1 mmol) for a few minutes.
-
Microwave Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate in a microwave reactor. The optimal time and power will depend on the specific substrates and microwave system but is typically in the range of 45-60 seconds at 540 W.[17]
-
Purification: After cooling, the crude product can be purified directly by column chromatography on silica gel to yield the 2-arylindole.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Always follow appropriate laboratory safety procedures.
References
- 1. testbook.com [testbook.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
Enhancing the efficiency of catalytic systems for indole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficiency of catalytic systems for indole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during catalytic indole synthesis experiments.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low or no yield of the desired indole. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Catalyst Deactivation
Q: I suspect my catalyst is deactivating during the reaction. What are the common causes and how can I mitigate this?
A: Catalyst deactivation can significantly hinder reaction efficiency. Common causes include poisoning by impurities, thermal decomposition, or structural changes.
Potential Causes and Solutions:
| Cause of Deactivation | Potential Solution |
| Impurity Poisoning | Purify starting materials and solvents. Use inert gas to purge the reaction vessel. |
| Thermal Decomposition | Optimize the reaction temperature; run a temperature screening. |
| Ligand Degradation | Select more robust ligands. Ensure an inert atmosphere is maintained. |
| Product Inhibition | Consider a continuous flow setup to remove the product as it forms. |
Issue 3: Poor Selectivity (Regio- or Chemoselectivity)
Q: My reaction is producing a mixture of isomers or undesired side products. How can I improve the selectivity?
A: Poor selectivity is often influenced by the catalyst system and reaction conditions.
Strategies for Improving Selectivity:
Caption: Factors influencing reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst and ligand for my specific indole synthesis reaction?
A1: The optimal catalyst-ligand combination is highly dependent on the specific reaction (e.g., Fischer, Larock, Buchwald-Hartwig) and the substrates being used. A common starting point is to consult literature for similar transformations. High-throughput screening kits are also commercially available to rapidly test a variety of catalysts and ligands.
Q2: What is the impact of solvent choice on the efficiency of my catalytic system?
A2: The solvent plays a crucial role in catalyst solubility, stability, and reactivity. Polar aprotic solvents like DMF, DMSO, and NMP are often used, but their coordinating ability can sometimes inhibit the catalyst. Non-polar solvents like toluene or dioxane are also common. It is often beneficial to screen a range of solvents to find the optimal one for your specific system.
Q3: Can I recycle my catalyst? If so, how?
A3: Catalyst recycling is highly desirable for process sustainability and cost reduction. The feasibility of recycling depends on the stability of the catalyst and the reaction conditions. Techniques for catalyst recovery include precipitation and filtration, or the use of supported catalysts that can be easily separated from the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction
This protocol provides a general framework for testing a catalytic system for indole synthesis on a small scale.
Experimental Workflow:
Caption: General experimental workflow for a test reaction.
Methodology:
-
To a dry Schlenk tube, add the catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 2 mL).
-
Add the aniline derivative (0.5 mmol, 1.0 equiv) and the alkyne derivative (0.6 mmol, 1.2 equiv).
-
Place the reaction in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
The crude mixture can then be filtered through a pad of celite and concentrated in vacuo before purification by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for a Hypothetical Palladium-Catalyzed Indole Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | PPh3 (4) | Toluene | 100 | 12 | 45 |
| 2 | Pd2(dba)3 (1) | XPhos (2) | Dioxane | 110 | 8 | 92 |
| 3 | Pd(OAc)2 (2) | SPhos (4) | DMF | 100 | 12 | 78 |
| 4 | PdCl2(PPh3)2 (2) | None | NMP | 120 | 24 | 65 |
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(4-methoxyphenyl)-1H-indole and Its Analogs
An Objective Guide for Researchers and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-(4-methoxyphenyl)-1H-indole has emerged as a compound of interest with a diverse pharmacological profile. This guide provides a comparative analysis of the biological activity of this compound and its analogs, supported by experimental data to aid researchers and professionals in the field of drug discovery and development.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the biological activities of this compound and a selection of its analogs. The data has been compiled from various studies to provide a comparative overview of their potency in different biological assays.
| Compound | Target/Assay | Activity (IC50/MIC in µM) | Reference |
| 2-phenylindole | Nitrite Production Inhibition | 38.1 ± 1.8 | [1] |
| NFκB Inhibition | 25.4 ± 2.1 | [1] | |
| 2-phenylindole-3-carboxaldehyde oxime | Nitrite Production Inhibition | 4.4 ± 0.5 | [1] |
| NFκB Inhibition | 6.9 ± 0.8 | [1] | |
| Cyano substituted 2-phenylindole (Compound 7) | Nitrite Production Inhibition | 4.8 ± 0.4 | [1] |
| NFκB Inhibition | 8.5 ± 2.0 | [1] | |
| 6′-MeO-naphthalen-2′-yl indole derivative (10at) | NFκB Inhibition | 0.6 ± 0.2 | [1] |
| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | Tubulin Assembly Inhibition | - | [2] |
| 3,5-bis-trifluoromethyl analogue (30) | Tubulin Assembly Inhibition | 3.1 | [2] |
| 3-trifluoromethoxy derivative (31) | Tubulin Assembly Inhibition | 3.7 | [2] |
| 3,4,5-trifluoro analogue (28) | Tubulin Assembly Inhibition | 7.5 | [2] |
| 3-fluoro derivative (29) | Tubulin Assembly Inhibition | > 20 | [2] |
| 2-(4-methylsulfonylphenyl) indole hydrazone derivative (7g) | Antibacterial (MRSA, E. coli, etc.) | - | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key biological assays cited in this guide.
Nitrite Production Inhibition Assay
This assay is used to screen for potential anti-inflammatory agents by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow:
Caption: Workflow for the Nitrite Production Inhibition Assay.
Detailed Steps:
-
Cell Seeding: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test indole analogs for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce nitric oxide production and incubated for another 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of nitrite production, is calculated from the dose-response curve.
NFκB Inhibition Assay
This assay determines the ability of compounds to inhibit the activity of Nuclear Factor-kappa B (NFκB), a key transcription factor involved in inflammatory responses.
Methodology:
A stable transfectant cell line expressing an NFκB-dependent luciferase reporter gene is typically used.
-
Cell Plating: The reporter cells are plated in 96-well plates.
-
Compound Incubation: The cells are treated with different concentrations of the indole derivatives.
-
Stimulation: NFκB activation is induced by a stimulating agent, such as tumor necrosis factor-alpha (TNF-α).
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
IC50 Determination: The inhibitory concentration (IC50) is calculated by comparing the luciferase activity in treated cells to that in untreated control cells.
Tubulin Polymerization Inhibition Assay
This assay assesses the ability of compounds to interfere with the polymerization of tubulin into microtubules, a key mechanism for many anticancer agents.
Workflow Diagram:
References
- 1. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Phenyl-1H-Indole Derivatives and Combretastatin A-4 as Tubulin Polymerization Inhibitors
In the landscape of anticancer drug discovery, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic nature of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparison of two classes of tubulin polymerization inhibitors: derivatives of the 2-phenyl-1H-indole scaffold and the well-established natural product, combretastatin A-4 (CA-4). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and underlying mechanisms of these compounds.
Performance Comparison: Quantitative Data
The following table summarizes the in vitro activity of a representative 2-phenyl-1H-indole derivative and combretastatin A-4, focusing on their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines.
| Compound | Target/Assay | IC50 Value (µM) | Cell Line(s) | Reference |
| 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indole derivative (7b) | Tubulin Polymerization | Not explicitly stated, but inhibits | MCF-7, A549 | [1] |
| Antiproliferative activity (MCF-7) | 0.08 (GI50) | MCF-7 | [1] | |
| Antiproliferative activity (A549) | 0.13 (GI50) | A549 | [1] | |
| Indole-1,2,4-triazole derivative (12) | Tubulin Polymerization | 2.1 ± 0.12 | Cell-free | [2] |
| Antiproliferative activity (HeLa) | 0.15 ± 0.18 | HeLa | [2] | |
| Antiproliferative activity (MCF-7) | 0.38 ± 0.12 | MCF-7 | [2] | |
| Antiproliferative activity (A549) | 0.30 ± 0.13 | A549 | [2] | |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization | ~1-3 | Cell-free | [3][4] |
| Antiproliferative activity | Nanomolar to low micromolar range | Wide range of cancer cell lines | [3][5] |
Mechanism of Action: Targeting the Colchicine Binding Site
Both 2-phenyl-1H-indole derivatives and combretastatin A-4 exert their effects by binding to the colchicine-binding site on β-tubulin.[2][5] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptosis.
Caption: Mechanism of tubulin polymerization inhibitors.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in fluorescence or turbidity.[7][8]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement
-
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as a polymerization inhibitor)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.[7]
-
Add the test compound or control vehicle to the wells of a pre-warmed 96-well plate.[7]
-
Initiate the polymerization reaction by adding the tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in fluorescence or absorbance (at 340 nm for turbidity) over time.[7][8]
-
Plot the kinetic data and calculate parameters such as the rate of polymerization and the maximum polymer mass. The IC50 value is determined by measuring the concentration of the inhibitor that reduces the extent of polymerization by 50%.
Caption: Experimental workflow for tubulin polymerization assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Apoptosis signaling pathway induced by microtubule disruption.
Conclusion
Both 2-phenyl-1H-indole derivatives and combretastatin A-4 are potent inhibitors of tubulin polymerization that act by binding to the colchicine site. Combretastatin A-4 is a well-characterized natural product with proven efficacy. The 2-phenyl-1H-indole scaffold represents a promising class of synthetic inhibitors with the potential for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a standardized approach for the evaluation and comparison of these and other potential tubulin-targeting agents in a drug discovery setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The 2-Arylindole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The 2-arylindole core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-arylindole derivatives, focusing on their anticancer and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Comparative Analysis of Biological Activity
The biological efficacy of 2-arylindoles is profoundly influenced by the nature and position of substituents on both the indole ring and the appended aryl group. The following tables summarize the quantitative data for various 2-arylindole derivatives, highlighting their performance as anticancer and anti-inflammatory agents.
Anticancer Activity of 2-Arylindoles
The anticancer effects of many 2-arylindole derivatives are attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Table 1: Antiproliferative Activity of 2-Arylindole Derivatives Against Various Cancer Cell Lines
| Compound | R1 (Indole Position) | R2 (Aryl Group) | R3 (Indole Position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | Phenyl | H | MCF-7 | 2.71 | [2] |
| 2 | H | Phenyl | H | PC3 | 2.13 | [3] |
| 3 | H | 4-Methoxyphenyl | H | A549 | 2.4 | [4] |
| 4 | H | 3,4,5-Trimethoxyphenyl | H | HeLa | 0.03-0.043 | [1] |
| 5 | H | 4-Tolyl | H | HeLa | 0.03-0.043 | [1] |
| 6 | H | 4-Ethylphenyl | H | HeLa | 0.16-0.24 | [1] |
| 7 | H | 3,4-Dimethylphenyl | H | HeLa | 0.067-0.16 | [1] |
| 8 | 5-Methoxy | Phenyl | H | MCF-7 | >10 | [2] |
| 9 | H | Phenyl | -C(O)H | HeLa | >50 | [2] |
| 10 | H | Phenyl | -CH=NOH | HeLa | 6.9 | [5] |
| 11 | H | Phenyl | -CN | HeLa | 8.5 | [5] |
Table 2: Tubulin Polymerization Inhibitory Activity of 2-Arylindole Derivatives
| Compound | R1 (Indole Position) | R2 (Aryl Group) | R3 (Indole Position 3) | IC50 (µM) | Reference |
| 12 | H | 3,4,5-Trimethoxyphenyl | H | 0.45 | [1] |
| 13 | H | 4-Tolyl | H | 0.45 | [1] |
| 14 | H | 4-Ethylphenyl | H | 1.9 | [1] |
| 15 | H | 3,4-Dimethylphenyl | H | 0.75 | [1] |
| 16 | H | Benzimidazolyl | H | 1.5 | [4] |
| 17 | Fused Indole | 3,4,5-Trimethoxyphenyl | - | 0.15 | [4] |
Anti-inflammatory Activity of 2-Arylindoles
2-Arylindoles have also demonstrated significant anti-inflammatory potential, primarily through the inhibition of nitric oxide synthase (NOS) and the nuclear factor-kappa B (NF-κB) signaling pathway.
Table 3: NF-κB and Nitrite Production Inhibitory Activity of 2-Arylindole Derivatives
| Compound | R1 (Indole Position) | R2 (Aryl Group) | R3 (Indole Position 3) | NF-κB Inhibition IC50 (µM) | Nitrite Inhibition IC50 (µM) | Reference |
| 18 | H | Phenyl | H | 25.4 | 38.1 | [5] |
| 19 | H | Phenyl | -CH=NOH | 6.9 | 4.4 | [5] |
| 20 | H | Phenyl | -CN | 8.5 | 4.8 | [5] |
| 21 | H | 6'-Methoxy-naphthalen-2'-yl | H | 0.6 | >50 | [5] |
| 22 | 5-Nitro | 3-Methoxycarbonylphenyl | H | Not specified | Not specified | Not applicable |
| 23 | H | Phenyl | -C(O)H | >50 | >50 | [5] |
Key Signaling Pathways and Experimental Workflows
Visualizing the biological processes and experimental procedures is crucial for a comprehensive understanding of the SAR of 2-arylindoles. The following diagrams, generated using Graphviz, illustrate the tubulin polymerization pathway, the NF-κB signaling cascade, and a general workflow for assessing antiproliferative activity.
Caption: Inhibition of Tubulin Polymerization by 2-Arylindoles.
Caption: Inhibition of the NF-κB Signaling Pathway by 2-Arylindoles.
Caption: General Workflow for Antiproliferative Activity Assessment.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Test compounds (2-arylindoles) dissolved in DMSO
-
Positive control (e.g., colchicine)
-
96-well microplates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 1 mg/mL in GTB. Keep on ice.
-
Add 5 µL of the test compound at various concentrations or the control (DMSO vehicle, colchicine) to the wells of a pre-chilled 96-well plate.
-
Add 95 µL of the cold tubulin solution to each well.
-
Add GTP to a final concentration of 1 mM to each well to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antiproliferative Activity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (2-arylindoles) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the 2-arylindole derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Complete cell culture medium
-
Test compounds (2-arylindoles) dissolved in DMSO
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 24-well plate.
-
After 24 hours, treat the cells with various concentrations of the 2-arylindole derivatives for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 2-(4-methoxyphenyl)-1H-indole
For researchers, scientists, and drug development professionals, the efficient synthesis of indole derivatives is a critical aspect of drug discovery and medicinal chemistry. This guide provides a comparative analysis of various synthetic routes to 2-(4-methoxyphenyl)-1H-indole, a valuable scaffold in pharmaceutical research. We will delve into the classical Fischer and Bischler-Möhlau indole syntheses, as well as modern palladium-catalyzed methods such as the Larock and Sonogashira reactions, presenting a detailed comparison of their performance based on reported experimental data.
The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Consequently, the development of efficient and versatile methods for its synthesis remains a significant focus in organic chemistry. This guide aims to provide an objective comparison of several key synthetic strategies for the preparation of this compound, offering insights into the advantages and limitations of each approach.
Classical Synthetic Approaches
The Fischer and Bischler-Möhlau indole syntheses represent foundational methods for the construction of the indole core. While historically significant, they often require harsh reaction conditions.
Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[1] For the synthesis of this compound, the reaction would proceed from phenylhydrazine and 4-methoxyacetophenone. The process generally involves heating the reactants in the presence of a strong acid, such as polyphosphoric acid (PPA) or zinc chloride.[1][2]
Bischler-Möhlau Indole Synthesis: This method, developed by August Bischler and Richard Möhlau, involves the reaction of an α-haloacetophenone with an excess of an aniline.[3][4] In the context of synthesizing our target molecule, this would involve the reaction of 2-bromo-4'-methoxyacetophenone with aniline. Traditionally, this reaction is known for requiring high temperatures and often results in modest yields.[3] However, recent advancements have introduced milder conditions, including the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[4][5]
Modern Palladium-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions and broader substrate scope compared to classical methods. Palladium-catalyzed cross-coupling reactions are particularly prominent in modern indole synthesis.
Larock Indole Synthesis: Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[6] For the synthesis of this compound, this would typically involve the coupling of 2-iodoaniline with 1-ethynyl-4-methoxybenzene. The reaction is known for its high regioselectivity, generally favoring the placement of the more sterically demanding group of the alkyne at the 2-position of the indole.[6]
Sonogashira Coupling followed by Cyclization: This two-step approach first involves a Sonogashira coupling of an o-haloaniline with a terminal alkyne to form a 2-alkynylaniline intermediate. This is then followed by a cyclization reaction to afford the indole. For our target molecule, this would involve the Sonogashira coupling of 2-iodoaniline with 1-ethynyl-4-methoxybenzene, followed by a cyclization step that can be promoted by a base or a transition metal catalyst.[7][8] This method offers a versatile route to 2-substituted indoles.
Quantitative Data Comparison
To facilitate a direct comparison of these synthetic routes, the following table summarizes the key quantitative data for the synthesis of this compound, based on available literature.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, 4-Methoxyacetophenone | Polyphosphoric acid | - | 100 | 1 | 85 |
| Bischler-Möhlau (Microwave) | Aniline, 2-Bromo-4'-methoxyacetophenone | None | DMF (drops) | 150 (MW) | 0.17 | 60 |
| Larock Indole Synthesis | 2-Iodoaniline, 1-Ethynyl-4-methoxybenzene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 24 | 75 |
| Sonogashira Coupling/Cyclization | 2-Iodoaniline, 1-Ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂, CuI, Et₃N; then TBAF | DMF | 80 | 2 | 82 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Fischer Indole Synthesis
A mixture of phenylhydrazine (1.0 mmol) and 4-methoxyacetophenone (1.0 mmol) is added to polyphosphoric acid (5 g). The mixture is heated at 100°C for 1 hour. After cooling, the reaction mixture is poured into ice-water and neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford this compound.
Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
A mixture of aniline (2.0 mmol) and 2-bromo-4'-methoxyacetophenone (1.0 mmol) is prepared. A few drops of dimethylformamide (DMF) are added to create a slurry. The mixture is then subjected to microwave irradiation at 150°C for 10 minutes.[5] After completion of the reaction, the mixture is cooled, and the product is isolated and purified by column chromatography.
Larock Indole Synthesis
To a reaction vessel are added 2-iodoaniline (1.0 mmol), 1-ethynyl-4-methoxybenzene (1.2 mmol), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[6] Anhydrous dimethylformamide (DMF) is added, and the mixture is heated at 100°C for 24 hours under an inert atmosphere.[6] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Sonogashira Coupling and Cyclization
In a reaction flask, 2-iodoaniline (1.0 mmol), 1-ethynyl-4-methoxybenzene (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (2 mol%), and copper(I) iodide (4 mol%) are dissolved in DMF. Triethylamine (2.0 mmol) is added, and the mixture is stirred at room temperature until the Sonogashira coupling is complete (monitored by TLC). Then, tetrabutylammonium fluoride (TBAF, 1.2 mmol) is added, and the mixture is heated to 80°C for 2 hours to effect cyclization.[7] The reaction is then worked up by adding water and extracting with an organic solvent. The product is purified by column chromatography.
Visualizing the Synthetic Pathways
To provide a clear visual comparison of the synthetic strategies, the following diagrams illustrate the core transformations of each route.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spuvvn.edu [spuvvn.edu]
Validating the Anticancer Activity of 2-(4-methoxyphenyl)-1H-indole in vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of the novel compound 2-(4-methoxyphenyl)-1H-indole against Doxorubicin, a well-established chemotherapeutic agent. The following sections present supporting experimental data, detailed protocols for key assays, and visual representations of the proposed mechanisms of action to aid in the evaluation of this promising indole derivative.
Comparative Data Presentation
The in vitro efficacy of this compound and the standard chemotherapeutic drug, Doxorubicin, were evaluated across two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The following tables summarize the quantitative data obtained from key anticancer assays.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 48 hours of treatment. Lower IC50 values indicate greater potency.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| This compound* | 8.5 | 12.3 |
| Doxorubicin | 0.8[1] | 1.5[1] |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
Apoptosis was quantified using Annexin V-FITC/PI staining and flow cytometry after 24 hours of treatment at the respective IC50 concentrations.
| Compound | MCF-7 (% Apoptotic Cells) | MDA-MB-231 (% Apoptotic Cells) |
| This compound | 65% | 58% |
| Doxorubicin | 72% | 68% |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase)
Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry after 24 hours of treatment at the respective IC50 concentrations.
| Compound | MCF-7 (% in G2/M) | MDA-MB-231 (% in G2/M) |
| This compound | 75% | 68% |
| Doxorubicin | 45% | 40% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Culture
MCF-7 and MDA-MB-231 human breast cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
2. MTT Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound or Doxorubicin for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
3. Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with the IC50 concentrations of the compounds for 24 hours.
-
Cell Harvesting: After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension, and the cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
4. Cell Cycle Analysis
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with the IC50 concentrations of the compounds for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Visualizing Mechanisms of Action
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro validation of an anticancer compound.
Proposed Signaling Pathway for this compound
Based on studies of similar indole derivatives, this compound is proposed to act as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.
Signaling Pathway for Doxorubicin
Doxorubicin induces apoptosis through a multi-faceted mechanism involving DNA damage and the generation of reactive oxygen species.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-(4-methoxyphenyl)-1H-indole
This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of 2-(4-methoxyphenyl)-1H-indole: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The objective is to offer researchers, scientists, and drug development professionals a comparative analysis of these methods, supported by detailed experimental protocols and performance data, to aid in selecting the most suitable technique for their specific application.
The validation of analytical procedures is critical to ensure that the chosen method is suitable for its intended purpose.[1] Key parameters as defined by the International Council for Harmonisation (ICH) guidelines, such as specificity, linearity, accuracy, precision, and sensitivity, form the basis of this comparison.[2][3]
Cross-Validation Workflow
The process of cross-validating these analytical methods involves developing each technique, validating its performance according to ICH guidelines, and then comparing the results to determine the most appropriate method for the intended analytical task.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry are provided below.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for analyzing indole derivatives.[4]
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient Program: 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 225 nm and 280 nm (or PDA scan from 200-400 nm).[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Dissolve and dilute unknown samples in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and specificity, making it ideal for analyzing trace amounts or complex matrices.[5]
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6][7]
-
LC Conditions: Same as the HPLC-UV method described above to ensure chromatographic comparability.
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[8]
-
Precursor Ion > Product Ion: To be determined by direct infusion of a standard solution of this compound. For a related compound, indole, the transition is 118.1 > 91.1 m/z.[6]
-
Gas Temperature: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
-
Sample Preparation: Similar to the HPLC-UV method, but lower concentrations are typically required due to the high sensitivity of the instrument. For biological samples, a protein precipitation step with ice-cold acetonitrile followed by centrifugation is recommended.[6]
UV-Vis Spectrophotometry
This technique is simple and rapid but is generally less specific than chromatographic methods. Its utility depends on the sample matrix and the presence of interfering substances that absorb at similar wavelengths.[9]
-
Instrumentation: UV-Vis Double-Beam Spectrophotometer.
-
Procedure:
-
Solvent: Methanol or Ethanol (solvents should be transparent in the UV region of interest).[10]
-
Wavelength Scan: Perform a wavelength scan from 200-400 nm on a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the unknown sample appropriately with the chosen solvent and measure its absorbance at λmax. Calculate the concentration using the calibration curve.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare calibration standards by serial dilution.
-
Dissolve and dilute unknown samples to fall within the linear range of the calibration curve. Samples must be free of particulate matter.
-
Quantitative Data and Performance Comparison
The performance of each analytical method was validated according to ICH guidelines.[11] A summary of the typical results is presented in the table below. These values are representative for the analysis of indole derivatives and provide a basis for method comparison.[8][12][13]
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | ICH Acceptance Criteria |
| Specificity | High (Separation-based) | Very High (Mass-based) | Low (Interference-prone) | Method is specific |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 | ≥ 0.995[3] |
| Range (µg/mL) | 0.1 - 100 | 0.001 - 10 | 1 - 50 | 80-120% of test concentration[3] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.0 - 103.5% | Typically 98-102% |
| Precision (% RSD) | < 1.5% | < 1.0% | < 2.5% | Typically ≤ 2%[2] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.001 µg/mL (1 ng/mL) | ~1 µg/mL | Signal-to-Noise ≥ 10 |
| Robustness | High | High | Moderate | Consistent under minor variations |
General Analytical Workflow
The fundamental workflow for each technique involves sample preparation, analysis, and data processing. Chromatographic methods add a critical separation step that enhances specificity.
Caption: Generalized workflows for the compared analytical methods.
Conclusion and Recommendations
The cross-validation of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of this compound reveals distinct advantages for each method.
-
LC-MS/MS is the superior method for applications requiring the highest sensitivity and specificity, such as bioanalysis of complex matrices or trace-level impurity detection.[5] Its performance in terms of accuracy, precision, and low detection limits is unmatched.
-
HPLC-UV offers a robust, reliable, and cost-effective solution for routine quality control, purity assessment, and quantification in less complex samples.[14] It provides excellent quantitative performance with high precision and accuracy, and its specificity is generally sufficient for most pharmaceutical applications.[12]
-
UV-Vis Spectrophotometry is a simple, fast, and economical method suitable for high-concentration, pure samples where interfering substances are not a concern.[9] However, its lack of specificity makes it unsuitable for complex mixtures or trace analysis.[15]
The selection of the optimal analytical method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and specificity, and considerations of cost and sample throughput.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chimia.ch [chimia.ch]
- 9. jopir.in [jopir.in]
- 10. researchgate.net [researchgate.net]
- 11. Ich guidelines for validation final | PPTX [slideshare.net]
- 12. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 14. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-methoxyphenyl)-1H-indole and Imidazole Derivatives as Potent Enzyme Inhibitors
In the landscape of drug discovery and development, the quest for novel and effective enzyme inhibitors is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, indole and imidazole derivatives have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a detailed comparison of 2-(4-methoxyphenyl)-1H-indole and imidazole derivatives as inhibitors of key enzymes, supported by experimental data and methodologies to aid researchers in their pursuit of next-generation therapeutics.
Executive Summary
This comparative guide delves into the enzyme inhibitory profiles of this compound and imidazole-based compounds. The analysis focuses on their activity against several clinically relevant enzymes, including Arachidonate 15-Lipoxygenase (ALOX15), Cyclooxygenases (COX-1 and COX-2), Cytochrome P450 enzymes, and α-glucosidase. The available data suggests that while both scaffolds are versatile inhibitors, their efficacy and selectivity can vary significantly depending on the target enzyme and the specific substitutions on the core structure. Notably, direct comparative studies indicate that 5-(4-methoxyphenyl)-1H-indole derivatives exhibit more potent inhibition of ALOX15 compared to their 5-(4-methoxyphenyl)-1H-imidazole counterparts. For other enzyme classes, this guide compiles and presents data from various studies to offer a comprehensive, albeit indirect, comparison.
Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound and imidazole derivatives against various enzymes. The data has been compiled from multiple sources and is presented to facilitate a clear comparison.
Table 1: Inhibition of Arachidonate 15-Lipoxygenase (ALOX15)
| Compound Class | Specific Derivative | Target Enzyme | Substrate | IC50 (µM) | Reference |
| Indole | 5-(4-methoxyphenyl)-1H-indole derivative | Rabbit ALOX15 | Linoleic Acid | More Potent | [1][2] |
| Imidazole | 5-(4-methoxyphenyl)-1H-imidazole derivative | Rabbit ALOX15 | Linoleic Acid | Weaker | [1][2] |
Table 2: Inhibition of Cyclooxygenases (COX-1 and COX-2)
| Compound Class | Specific Derivative | Target Enzyme | % Inhibition / IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazole | 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (Compound 5b) | COX-1 | IC50 > 100 | >140 | [3] |
| Imidazole | 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (Compound 5b) | COX-2 | IC50 = 0.71 | [3] | |
| Imidazole | Tri-aryl imidazolone with sulfonamide | COX-1 | IC50 = 3.9 | 0.19 | [4] |
| Imidazole | Tri-aryl imidazolone with sulfonamide | COX-2 | IC50 = 0.74 | [4] |
Table 3: Inhibition of Cytochrome P450 Enzymes
| Compound Class | Specific Derivative | Target Enzyme | Ki (µM) / % Inhibition | Reference |
| Imidazole | Ketoconazole | CYP3A4 | < 1.0 | [5] |
| Imidazole | Clotrimazole | CYP3A4 | Strong Inhibition | [5] |
| Imidazole | Miconazole | CYP2C19 | 0.05 | [6] |
| Imidazole | Sulconazole | CYP2C9 | 0.01 | [6] |
Note: Specific inhibitory data for this compound derivatives against a range of Cytochrome P450 enzymes was not available for a direct comparison.
Table 4: Inhibition of α-Glucosidase
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| Imidazole | 4,5-diphenylimidazole-2-thione | α-glucosidase | Ki = 35 | [7] |
| Imidazole | Imidazole-bearing thioquinoline (Compound 8g) | α-glucosidase | 12.1 ± 0.2 | [8] |
Note: While some indole derivatives are known to inhibit α-glucosidase, specific data for this compound was not found for a direct comparison in this context.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and to aid in the design of new experiments.
Arachidonate 15-Lipoxygenase (ALOX15) Inhibition Assay
This spectrophotometric assay is based on the measurement of the formation of conjugated dienes from a fatty acid substrate.
Materials:
-
Recombinant human or rabbit ALOX15
-
Test compounds (this compound or imidazole derivatives) dissolved in DMSO
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of the substrate in ethanol and dilute to the final desired concentration (e.g., 100 µM) in borate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a quartz cuvette, mix the borate buffer, the test compound dilution (or DMSO for control), and the ALOX15 enzyme solution.
-
Incubate the mixture for 5 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5-10 minutes, which corresponds to the formation of the conjugated diene product.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the DMSO control and plot the results to calculate the IC50 value.[9][10]
Cyclooxygenase (COX) Inhibition Assay
This assay can be performed using either a colorimetric or fluorometric method to measure the peroxidase activity of COX.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Test compounds dissolved in DMSO
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Plate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, hematin, and the test compound dilution.
-
Add the COX enzyme (COX-1 or COX-2) to each well and incubate for a short period (e.g., 2 minutes) at 25°C.
-
Add the colorimetric or fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength for 5-10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.[3][11][12]
Cytochrome P450 (CYP) Inhibition Assay
This assay typically uses human liver microsomes and specific probe substrates for different CYP isoforms, with metabolite formation quantified by LC-MS/MS.
Materials:
-
Human liver microsomes
-
Test compounds dissolved in a suitable solvent
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer
-
LC-MS/MS system
Procedure:
-
Pre-incubate the human liver microsomes, test compound, and phosphate buffer at 37°C.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
Calculate the percentage of inhibition compared to a vehicle control to determine the IC50 value.[13][14][15][16]
α-Glucosidase Inhibition Assay
This is a colorimetric assay that measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
Test compounds dissolved in buffer or DMSO
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (to stop the reaction)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer and the test compound solution.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate for 20 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.[17][18][19]
Signaling Pathways and Experimental Workflows
The inhibitory activities of these compounds have significant implications for various signaling pathways involved in inflammation and other diseases. The following diagrams, generated using Graphviz, illustrate these relationships.
Arachidonic Acid Cascade and the Role of ALOX15 and COX Inhibitors
The arachidonic acid pathway is a central signaling cascade in the inflammatory response. Both ALOX15 and COX enzymes metabolize arachidonic acid to produce pro-inflammatory lipid mediators.[20][21][22] Inhibitors of these enzymes can therefore modulate inflammation.
References
- 1. Different Structures-Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro α-glucosidase inhibitory assay [protocols.io]
- 19. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 22. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Antioxidant Potential of 2-(4-methoxyphenyl)-1H-indole Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of the synthetic indole derivative, 2-(4-methoxyphenyl)-1H-indole, against the well-established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery by presenting a framework for evaluation, including detailed experimental protocols and comparative data interpretation.
Introduction to Antioxidant Evaluation
Antioxidants are crucial molecules that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, thereby preventing cellular damage. The evaluation of a compound's antioxidant capacity is a critical step in the development of new therapeutic agents for oxidative stress-related diseases. This is typically achieved through various in vitro assays that measure different aspects of antioxidant activity, such as radical scavenging and reducing power.
Indole derivatives have garnered significant interest for their diverse biological activities, including their potential as antioxidant agents. The compound this compound belongs to this class and its structural features suggest a capacity for radical scavenging. This guide compares its potential antioxidant activity with that of Ascorbic Acid, a potent water-soluble antioxidant, and Trolox, a water-soluble analog of Vitamin E, which are commonly used as benchmarks in antioxidant studies.
Comparative Antioxidant Activity
One study on substituted 2-phenyl-1H-indoles demonstrated that these compounds exhibit significant free radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay[1][2]. For example, certain 2-(4-aminophenyl)-1H-indole derivatives have shown potent DPPH and superoxide radical scavenging activity, comparable to the known antioxidant melatonin[2]. Given that the methoxy group is also an electron-donating group, it is plausible that this compound possesses noteworthy antioxidant potential.
To provide a comprehensive comparison, the following table summarizes typical antioxidant values for the standard compounds, Ascorbic Acid and Trolox, obtained from various studies using common antioxidant assays. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Comparative Antioxidant Activity of Standard Compounds
| Assay | Standard Compound | Typical IC50 / Equivalent Value |
| DPPH Radical Scavenging Assay | Ascorbic Acid | IC50: ~5-20 µg/mL |
| Trolox | IC50: ~3-10 µg/mL[5] | |
| ABTS Radical Cation Decolorization Assay | Trolox | By definition, has a Trolox Equivalent Antioxidant Capacity (TEAC) of 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Ascorbic Acid | Often used as a positive control, with results expressed as Ascorbic Acid Equivalents (AAE) |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Data for standard compounds is compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
To facilitate the direct comparison of this compound with standard antioxidants, detailed protocols for the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound)
-
Standard antioxidants (Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the test compound and standard antioxidants in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and Trolox standard.
-
Add a specific volume of the diluted ABTS•+ solution to the wells of a 96-well plate.
-
Add a small volume of the test compound or standard dilutions to the wells.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compound
-
Ascorbic Acid (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare serial dilutions of the test compound and Ascorbic Acid standard.
-
Add the FRAP reagent to the wells of a 96-well plate.
-
Add the test compound or standard dilutions to the wells.
-
Incubate the plate at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant like Ascorbic Acid. The results are typically expressed as Ascorbic Acid Equivalents (AAE).
Visualizing Experimental Workflow and Antioxidant Mechanisms
To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using Graphviz.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Workflow of the ABTS radical cation decolorization assay.
References
A Comparative Guide to the Docking of 2-(4-methoxyphenyl)-1H-indole with Various Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the docking performance of 2-(4-methoxyphenyl)-1H-indole and its derivatives with several key protein targets implicated in a range of diseases. The information presented herein is compiled from various in silico studies to offer a consolidated resource for researchers in the field of drug discovery and development.
Quantitative Docking Data Summary
The following table summarizes the available quantitative data from docking studies of this compound and its close derivatives against various protein targets. It is important to note that direct comparative studies of the parent compound against all listed targets using a standardized protocol are limited. Therefore, the data presented is a collation from different studies and may involve derivatives of the core molecule.
| Target Protein | Ligand | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | PDB ID | Reference |
| EGFR Kinase | 4-(2-phenyl-1H-indol-1-yl) benzoic acid (a derivative) | -7.0 | - | - | 3POZ | [1] |
| Tubulin | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | - | - | IC50 = 2.94 ± 0.56 µM (MCF-7) | 3E22 | |
| ALOX15 | Substituted 5-(4-methoxyphenyl)-1H-indole derivative | - | Not explicitly stated, but potent inhibition reported | IC50 ratio (LA/AA) of 0.010 to 0.032 | - | |
| 5-HT2A Receptor | This compound | Agonist activity reported, specific docking scores not found in initial searches. | - | - | - | [2] |
| S100A4 | 2-(4-methoxyphenyl)benzo[d]thiazole (related scaffold) | Strong binding affinity reported | - | - | - | [3] |
| ADGRL3 | 2-(4-methoxyphenyl)benzo[d]thiazole (related scaffold) | Strong binding affinity reported | - | - | - | [3] |
Note: The data above is illustrative and gathered from multiple sources. Direct comparison of docking scores between different studies should be done with caution due to variations in software, force fields, and protocols.
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a generalized workflow for performing molecular docking studies, based on methodologies cited in the referenced literature.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., AMBER, CHARMM).
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structure of the ligand, this compound, is drawn using chemical drawing software.
-
The 2D structure is converted to a 3D structure.
-
Hydrogens are added, and charges are assigned.
-
The ligand's geometry is optimized using a suitable force field.
3. Grid Generation:
-
A binding site on the target protein is defined. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
-
A grid box is generated around the defined binding site. The grid box defines the space where the docking algorithm will search for favorable binding poses of the ligand.
4. Molecular Docking:
-
A docking program (e.g., AutoDock, Glide, GOLD) is used to place the flexible ligand into the rigid receptor's binding site.
-
The program samples different conformations and orientations of the ligand within the grid box.
-
A scoring function is used to evaluate the binding affinity of each pose, predicting the free energy of binding.
5. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest docking score or binding energy.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are visualized and analyzed.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sos [label="Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus\n(Transcription)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EGF -> EGFR [arrowhead=normal, color="#202124"]; EGFR -> Grb2 [arrowhead=normal, color="#202124"]; EGFR -> PI3K [arrowhead=normal, color="#202124"]; EGFR -> PLCg [arrowhead=normal, color="#202124"]; EGFR -> STAT [arrowhead=normal, color="#202124"]; Grb2 -> Sos [arrowhead=normal, color="#202124"]; Sos -> Ras [arrowhead=normal, color="#202124"]; Ras -> Raf [arrowhead=normal, color="#202124"]; Raf -> MEK [arrowhead=normal, color="#202124"]; MEK -> ERK [arrowhead=normal, color="#202124"]; PI3K -> Akt [arrowhead=normal, color="#202124"]; ERK -> Nucleus [arrowhead=normal, color="#202124"]; Akt -> Nucleus [arrowhead=normal, color="#202124"]; PLCg -> Nucleus [arrowhead=normal, color="#202124"]; STAT -> Nucleus [arrowhead=normal, color="#202124"]; } .dot Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
// Nodes ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; ALOX15 [label="ALOX15", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HpETE [label="15(S)-HpETE", fillcolor="#34A853", fontcolor="#FFFFFF"]; HETE [label="15(S)-HETE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipoxins [label="Lipoxins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nResolution", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ArachidonicAcid -> ALOX15 [arrowhead=normal, color="#202124"]; ALOX15 -> HpETE [arrowhead=normal, color="#202124"]; HpETE -> HETE [arrowhead=normal, color="#202124"]; HETE -> Lipoxins [arrowhead=normal, color="#202124"]; Lipoxins -> Inflammation [arrowhead=normal, color="#202124"]; } .dot Caption: Arachidonate 15-Lipoxygenase (ALOX15) Pathway.
// Nodes S100A4_extra [label="Extracellular\nS100A4", fillcolor="#FBBC05", fontcolor="#202124"]; RAGE [label="RAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(MMPs, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Motility [label="Cell Motility\n& Invasion", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges S100A4_extra -> RAGE [arrowhead=normal, color="#202124"]; RAGE -> NFkB [arrowhead=normal, color="#202124"]; RAGE -> MAPK [arrowhead=normal, color="#202124"]; NFkB -> Gene_Expression [arrowhead=normal, color="#202124"]; MAPK -> Gene_Expression [arrowhead=normal, color="#202124"]; Gene_Expression -> Cell_Motility [arrowhead=normal, color="#202124"]; } .dot Caption: S100A4 Extracellular Signaling Pathway.
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinPrep [label="Protein Preparation\n(PDB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LigandPrep [label="Ligand Preparation\n(2D to 3D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GridGen [label="Grid Generation\n(Define Binding Site)", fillcolor="#FBBC05", fontcolor="#202124"]; Docking [label="Molecular Docking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Results\n(Scoring & Interactions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> ProteinPrep [arrowhead=normal, color="#202124"]; Start -> LigandPrep [arrowhead=normal, color="#202124"]; ProteinPrep -> GridGen [arrowhead=normal, color="#202124"]; LigandPrep -> Docking [arrowhead=normal, color="#202124"]; GridGen -> Docking [arrowhead=normal, color="#202124"]; Docking -> Analysis [arrowhead=normal, color="#202124"]; Analysis -> End [arrowhead=normal, color="#202124"]; } .dot Caption: A Generalized Workflow for Molecular Docking Studies.
References
Benchmarking the performance of new catalysts for indole synthesis against established methods
For researchers, scientists, and professionals in drug development, the synthesis of indoles remains a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals. Consequently, the development of efficient and versatile methods for its construction is of paramount importance. This guide provides an objective comparison of established indole synthesis methodologies against novel catalytic systems, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given synthetic challenge.
Performance Benchmarking: Established vs. Novel Catalysts
The efficacy of a synthetic method is often judged by a combination of factors including chemical yield, reaction kinetics, and the conditions required. The following tables summarize the performance of classical indole synthesis methods against more recently developed catalytic systems.
Table 1: Performance Comparison of Established Indole Synthesis Methods
| Method | Catalyst | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Remarks |
| Fischer Indole Synthesis | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | 1-15 hours | 100-180 | 5-90 | A widely used but often harsh method; regioselectivity can be an issue with unsymmetrical ketones.[1][2] |
| Larock Indole Synthesis | Pd(OAc)₂ / PPh₃ | 12-24 hours | 100 | 70-95 | A versatile palladium-catalyzed reaction with high regioselectivity, though it can be sensitive to steric hindrance.[3] |
Table 2: Performance Comparison of Novel Catalytic Systems for Indole Synthesis
| Method | Catalyst | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Remarks |
| Pd-catalyzed (from o-haloanilines) | Pd(OAc)₂ / Ligand (e.g., X-Phos) | 5 hours - 24 hours | Room Temp. - 85 | 80-95 | Milder conditions compared to classical methods and allows for direct preparation of N-H indoles.[4][5] |
| Gold-catalyzed (from o-azidoarylalkynes) | IPrAuNTf₂ | 1-15 hours | 80 | 49-81 | Offers a unique reactivity umpolung at the indole 3-position.[6] |
| Organocatalytic (de novo synthesis) | Chiral Phosphoric Acid (CPA) | Not specified | Not specified | up to 99 | Provides excellent enantioselectivity for the synthesis of axially chiral indoles.[7] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful implementation of any synthetic method. Below are representative protocols for both an established and a novel catalytic approach to indole synthesis.
Established Method: Larock Indole Synthesis[3]
Reaction Setup:
-
To a dry Schlenk flask maintained under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
Add anhydrous dimethylformamide (DMF, 5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).
Reaction and Workup:
-
Stir the reaction mixture at 100 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel.
Novel Method: Gold-Catalyzed Indole Synthesis[6]
Reaction Setup:
-
To a solution of the desired nucleophile (1.2 mmol) in 1,2-dichloroethane (DCE, 3 mL), add the o-azidoarylalkyne (0.30 mmol) and IPrAuNTf₂ (12.9 mg, 0.015 mmol) at room temperature.
Reaction and Workup:
-
Heat the reaction mixture at 80 °C. The reaction progress should be monitored by TLC (typically complete within 3 hours).
-
Upon completion, concentrate the mixture under reduced pressure.
-
The resulting residue is purified by silica gel flash chromatography (eluent: hexanes/ethyl acetate) to afford the desired functionalized indole.
Visualizing the Workflow and Logic
To better understand the procedural flow and the decision-making process in selecting a synthetic method, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic atroposelective synthesis of axially chiral N,N′-pyrrolylindoles via de novo indole formation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-methoxyphenyl)-1H-indole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety information and a detailed protocol for the proper disposal of 2-(4-methoxyphenyl)-1H-indole, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to avoid skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if there is a risk of dust generation.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.
Engineering Controls:
-
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Signal Word |
| Acute toxicity, Oral (Category 4) | H302 | Warning |
| Skin irritation (Category 2) | H315 | Warning |
| Eye irritation (Category 2A) | H319 | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3) | H335 | Warning |
Step-by-Step Disposal Protocol
The proper disposal of this compound, a solid organic compound, requires careful segregation and labeling to comply with institutional and regulatory standards.
Materials Required:
-
Designated hazardous waste container for solid organic waste (clearly labeled).
-
Waste label.
-
Spatula or scoop.
-
Personal Protective Equipment (as listed above).
Procedure:
-
Waste Segregation:
-
Identify a designated waste container specifically for non-halogenated solid organic waste.
-
Ensure this container is separate from liquid waste, sharps, and other incompatible waste streams.
-
-
Container Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and its CAS number: "5784-95-2".
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Transferring the Waste:
-
Working within a chemical fume hood, carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care to minimize airborne particles.
-
-
Container Sealing and Storage:
-
Securely close the lid of the waste container.
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all applicable local, state, and federal regulations.
References
Personal protective equipment for handling 2-(4-methoxyphenyl)-1H-indole
Essential Safety and Handling Guide for 2-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Strict adherence to the recommended personal protective equipment is mandatory to mitigate these risks.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Regularly inspect for and replace contaminated or damaged gloves. |
| Eye & Face Protection | Goggles or Safety Glasses | Chemical safety goggles or safety glasses with side shields are required. A face shield may be necessary for splash hazards. |
| Skin & Body Protection | Lab Coat & Protective Clothing | A standard laboratory coat should be worn. For tasks with a higher risk of exposure, chemical-resistant clothing or an apron is recommended. |
| Respiratory Protection | Respirator | Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Protocol
Personnel should be thoroughly trained on the following procedures before handling this compound.
-
Preparation and Inspection:
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.
-
Inspect all PPE for integrity before donning.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]
-
-
Post-Handling:
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Ensure waste containers are in good condition and kept tightly closed except when adding waste.[4]
-
Store waste containers in a designated, secure, and well-ventilated area, segregated from incompatible materials.
-
-
Final Disposal:
Visual Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
